molecular formula C9H14N2O2 B1335253 ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate CAS No. 56079-16-4

ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate

Cat. No.: B1335253
CAS No.: 56079-16-4
M. Wt: 182.22 g/mol
InChI Key: FNZSSAPYUITUIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C9H14N2O2 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 1,3,5-trimethylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-5-13-9(12)8-6(2)10-11(4)7(8)3/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZSSAPYUITUIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70403120
Record name ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56079-16-4
Record name Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56079-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate, a substituted pyrazole of interest in medicinal chemistry and drug development. The core of this synthesis is rooted in the historic Knorr pyrazole synthesis, a foundational reaction in heterocyclic chemistry.

Discovery and Background

The synthesis of pyrazoles, a class of five-membered heterocyclic compounds with two adjacent nitrogen atoms, was pioneered by German chemist Ludwig Knorr in 1883.[1][2][3] His seminal work involved the condensation of β-ketoesters with hydrazine derivatives, a reaction now famously known as the Knorr pyrazole synthesis.[1][2][4][5] This versatile and robust reaction has become a cornerstone for the synthesis of a vast array of substituted pyrazoles, many of which exhibit significant biological activities and have been developed into therapeutic agents.

The synthesis of this compound follows the principles of the Knorr synthesis, utilizing a β-dicarbonyl compound and a substituted hydrazine as key precursors.

Synthetic Pathway: Knorr Pyrazole Synthesis

The synthesis of this compound is achieved through the cyclocondensation reaction of ethyl 2-acetyl-3-oxobutanoate with methylhydrazine. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A Ethyl 2-acetyl-3-oxobutanoate C Hydrazone Intermediate A->C + Methylhydrazine - H2O B Methylhydrazine D Cyclized Intermediate C->D Intramolecular Cyclization E This compound D->E Dehydration (- H2O)

Caption: Reaction mechanism for the Knorr synthesis of this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound.

Materials:

  • Ethyl 2-acetyl-3-oxobutanoate

  • Methylhydrazine

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalyst)

  • Saturated Sodium Bicarbonate Solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (or Sodium Sulfate)

  • Ethyl Acetate

  • Hexane

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-acetyl-3-oxobutanoate (1.0 eq) and absolute ethanol.

  • Addition of Catalyst: Add a catalytic amount of glacial acetic acid to the solution.

  • Addition of Hydrazine: While stirring, slowly add methylhydrazine (1.1 eq) to the reaction mixture. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Reactants
Ethyl 2-acetyl-3-oxobutanoate1.0 eq
Methylhydrazine1.1 eq
Catalyst
Glacial Acetic AcidCatalytic amount
Reaction Conditions
SolventEthanol
TemperatureReflux
Reaction Time4 - 6 hours
Product
Yield75-85% (expected)
Physical StateOil or low-melting solid
Purification
MethodColumn Chromatography
EluentHexane/Ethyl Acetate

Experimental Workflow

The following diagram illustrates the experimental workflow for the synthesis and purification of this compound.

G A Reaction Setup: Ethyl 2-acetyl-3-oxobutanoate, Ethanol, Acetic Acid B Add Methylhydrazine A->B C Reflux (4-6h) B->C D Solvent Removal C->D E Extraction with Ethyl Acetate D->E F Washing: NaHCO3, H2O, Brine E->F G Drying and Concentration F->G H Column Chromatography G->H I Pure Product H->I

Caption: Experimental workflow for the synthesis of this compound.

References

ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate CAS number 56079-16-4 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate (CAS 56079-16-4)

This guide provides a comprehensive overview of this compound, a substituted pyrazole derivative of interest to researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties

This compound is a small molecule with the molecular formula C9H14N2O2.[1][2] A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
CAS Number 56079-16-4[2]
Molecular Formula C9H14N2O2[1][2]
Molecular Weight 182.22 g/mol [1][2]
Melting Point 37 °C[1]
Boiling Point 53-55 °C @ 0.5 Torr[1]
Flash Point 105.3 °C[1]
XLogP3 1.3[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 3[1]
Exact Mass 182.105527694[1]
Topological Polar Surface Area 44.1 Ų[1]

Spectroscopic Data

Spectroscopy Expected Signals
¹H NMR - Triplet at approximately δ 1.31-1.37 ppm (J = 7.1 Hz, 3H) corresponding to the methyl protons of the ethyl group.[2]- Quartet at approximately δ 4.30-4.44 ppm (J = 7.1 Hz, 2H) from the methylene protons of the ethyl group.[2]- Singlets for the three methyl groups on the pyrazole ring.
¹³C NMR - Resonances for the ethyl group carbons.- Signals for the three methyl group carbons attached to the pyrazole ring.- Peaks corresponding to the pyrazole ring carbons.- A downfield signal for the carbonyl carbon of the ester.
IR Spectroscopy - A strong absorption band in the range of 1715-1720 cm⁻¹ due to the C=O stretching of the α,β-unsaturated ester.[2]- C-H stretching vibrations for the methyl and methylene groups are expected in the 2870-2980 cm⁻¹ region.[2]
Mass Spectrometry - The molecular ion peak (M+) would be expected at m/z 182.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves a multi-step process. A plausible synthetic route is outlined below.[2]

G A α,β-Unsaturated Carbonyl Compound C Pyrazole Ring Formation A->C B Hydrazine Derivative B->C E Methylation C->E D Methylating Agent D->E G Esterification E->G F Ethanol (Acidic Conditions) F->G H This compound G->H

A general synthetic workflow for this compound.
Experimental Protocols

Representative Synthesis Protocol:

This protocol is a representative example based on general methods for the synthesis of substituted pyrazoles and may require optimization.

  • Formation of the Pyrazole Ring: An appropriate α,β-unsaturated carbonyl compound is reacted with a hydrazine derivative in a suitable solvent like ethanol. The reaction mixture is typically stirred at room temperature or heated under reflux to facilitate the cyclization and formation of the pyrazole ring.

  • Methylation: The pyrazole intermediate is then subjected to methylation using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide or potassium carbonate. This step introduces the methyl groups onto the pyrazole ring.

  • Esterification: The resulting pyrazole carboxylic acid is esterified by reacting it with ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid. The reaction is typically heated under reflux, and the product is isolated after workup and purification.

Potential Biological Activities and Applications

The pyrazole core is a well-established pharmacophore found in numerous biologically active compounds.[2] Consequently, this compound is a molecule of interest for its potential therapeutic applications.

G A Pyrazole Core B Potential Biological Activities A->B C Antimicrobial B->C D Anti-inflammatory B->D E Antioxidant B->E

Relationship of the pyrazole core to its potential biological activities.

Preliminary research and the known properties of similar pyrazole derivatives suggest that this compound may exhibit the following biological activities:

  • Antimicrobial Properties: Compounds with structures similar to this pyrazole derivative have been shown to inhibit bacterial growth.[2]

  • Anti-inflammatory Effects: The pyrazole scaffold is a key component of several anti-inflammatory drugs, and derivatives are often explored for their ability to reduce inflammation.[2]

  • Antioxidant Activity: The presence of multiple methyl groups on the aromatic ring may contribute to its potential to scavenge free radicals.[2]

These potential activities make it a valuable lead compound for the development of new drugs in pharmaceuticals and a potential component in agrochemical formulations.[2]

Experimental Protocols for Biological Evaluation

General Workflow for Biological Screening:

G A Compound Synthesis and Purification B In Vitro Assays A->B C Antimicrobial Assay (e.g., MIC determination) B->C D Anti-inflammatory Assay (e.g., COX inhibition) B->D E Antioxidant Assay (e.g., DPPH radical scavenging) B->E F Hit Identification C->F D->F E->F G Lead Optimization F->G H In Vivo Studies G->H

A typical workflow for the biological screening of a new chemical entity.

Antimicrobial Activity Assay (Broth Microdilution Method):

  • A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate.

  • A standardized inoculum of the target microorganism (bacteria or fungi) is added to each well.

  • The plates are incubated under appropriate conditions (temperature, time).

  • The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Anti-inflammatory Activity Assay (COX Inhibition Assay):

  • The ability of the compound to inhibit cyclooxygenase (COX-1 and COX-2) enzymes is measured using a commercially available assay kit.

  • The compound is incubated with the respective COX enzyme and its substrate (arachidonic acid).

  • The production of prostaglandin E2 (PGE2) is quantified, typically by ELISA.

  • The inhibitory activity is expressed as the concentration required to inhibit 50% of the enzyme activity (IC50).

Antioxidant Activity Assay (DPPH Radical Scavenging Assay):

  • Different concentrations of the test compound are mixed with a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical.

  • The mixture is incubated in the dark for a specified period.

  • The decrease in absorbance at a specific wavelength (e.g., 517 nm) is measured, which corresponds to the scavenging of the DPPH radical.

  • The antioxidant activity is expressed as the concentration of the compound required to scavenge 50% of the DPPH radicals (IC50).

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. Therefore, general precautions for handling laboratory chemicals should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors. Handle in a well-ventilated area or in a fume hood.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes. In case of skin contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. If swallowed, do not induce vomiting. Seek medical attention in all cases of exposure.

References

Elucidation of the Molecular Structure of Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies and data interpretation involved in the structural elucidation of ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate. The document details the synthesis and characterization of this pyrazole derivative, a class of heterocyclic compounds of significant interest in pharmaceutical and agrochemical research due to their diverse biological activities.

Molecular Structure and Properties

This compound possesses the molecular formula C₉H₁₄N₂O₂ and a molecular weight of approximately 182.22 g/mol .[1] The core of the molecule is a pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, which is variously substituted with three methyl groups and an ethyl carboxylate group. The specific arrangement of these substituents on the pyrazole ring is confirmed through the spectroscopic techniques detailed below.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process that involves the formation of the pyrazole ring, followed by N-methylation and esterification. A general synthetic approach is outlined below.

Experimental Protocol: Synthesis

A common route to substituted pyrazoles involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. For the target molecule, a suitable β-ketoester is reacted with methylhydrazine to form the pyrazole core. Subsequent methylation and esterification steps, if necessary, yield the final product.

  • Step 1: Pyrazole Ring Formation: A solution of an appropriate β-dicarbonyl compound, such as ethyl 2,4-dioxovalerate, is treated with methylhydrazine in a suitable solvent like ethanol. The reaction mixture is typically stirred at room temperature or gently heated to drive the condensation and cyclization to completion.

  • Step 2: N-Alkylation (if required): If the N1 position of the pyrazole is not already methylated from the choice of hydrazine, an N-alkylation step can be performed using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base.

  • Step 3: Esterification (if required): If the carboxylic acid is present, it can be converted to the ethyl ester by refluxing in ethanol with a catalytic amount of strong acid, such as sulfuric acid.

  • Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the pure this compound.

Spectroscopic Data for Structural Elucidation

The definitive structure of this compound is established through a combination of spectroscopic methods, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

3.1. Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Experimental Protocol: IR Spectroscopy

A small amount of the purified liquid sample is placed between two potassium bromide (KBr) plates to form a thin film. The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.

Data Summary: IR Spectroscopy

Vibrational ModeWavenumber (cm⁻¹)IntensityFunctional Group Assignment
C=O Stretch (Ester)1715-1720Strongα,β-unsaturated ester
C-H Stretch (Methyl/Methylene)2870-2980MediumAlkyl groups

The strong absorption band in the region of 1715-1720 cm⁻¹ is characteristic of the carbonyl group of an α,β-unsaturated ester, consistent with the ester group being attached to the pyrazole ring.[1] The bands in the 2870-2980 cm⁻¹ range are indicative of the C-H stretching vibrations of the methyl and ethyl groups.[1]

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Spectroscopy

The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

Data Summary: ¹H NMR Spectroscopy

Chemical Shift (δ ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
1.31-1.37Triplet3H7.1-OCH₂CH
2.25 (estimated)Singlet3H-C3-CH
2.45 (estimated)Singlet3H-C5-CH
3.75 (estimated)Singlet3H-N1-CH
4.30-4.44Quartet2H7.1-OCH ₂CH₃

The ¹H NMR spectrum clearly shows the signals for the ethyl group of the ester, with a characteristic triplet for the methyl protons and a quartet for the methylene protons.[1] The singlets for the three methyl groups on the pyrazole ring confirm their presence and their distinct chemical environments.

Data Summary: ¹³C NMR Spectroscopy (Estimated)

Chemical Shift (δ ppm)Assignment
~10-15C3-C H₃, C5-C H₃
~14-OCH₂C H₃
~35-40N1-C H₃
~60-OC H₂CH₃
~110C4
~140C5
~150C3
~165C =O (Ester)

The expected ¹³C NMR spectrum would show distinct signals for all nine carbon atoms in the molecule. The carbonyl carbon of the ester is expected to be the most downfield signal. The three methyl carbons attached to the pyrazole ring would appear at the higher field region of the spectrum.

3.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol: Mass Spectrometry

The analysis is performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI), and the resulting ions are detected.

Data Summary: Mass Spectrometry

m/zRelative IntensityAssignment
182ModerateMolecular Ion [M]⁺
137High (Base Peak)[M - OCH₂CH₃]⁺ (Loss of the ethoxy group)

The mass spectrum shows a molecular ion peak at m/z 182, which corresponds to the molecular weight of this compound.[1] The base peak at m/z 137 results from the characteristic loss of the ethoxy radical from the ester group, a common fragmentation pathway for ethyl esters.[1]

Workflow for Structural Elucidation

The logical process for elucidating the structure of this compound is a systematic integration of data from various analytical techniques.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation cluster_conclusion Structure Confirmation synthesis Synthesis of Pyrazole Derivative purification Purification (Column Chromatography) synthesis->purification ir_spec IR Spectroscopy purification->ir_spec nmr_spec NMR Spectroscopy (1H, 13C) purification->nmr_spec ms_spec Mass Spectrometry (GC-MS) purification->ms_spec ir_data Identify Functional Groups (C=O, C-H) ir_spec->ir_data nmr_data Determine C-H Framework (Connectivity, Environment) nmr_spec->nmr_data ms_data Determine Molecular Weight & Fragmentation Pattern ms_spec->ms_data structure Elucidated Structure: This compound ir_data->structure nmr_data->structure ms_data->structure

Caption: Workflow for the structural elucidation of the target molecule.

Conclusion

The collective evidence from IR, ¹H NMR, and Mass Spectrometry, combined with knowledge of synthetic pathways for pyrazole derivatives, unequivocally confirms the structure of the synthesized compound as this compound. The presented data and protocols offer a robust framework for the characterization of this and similar heterocyclic molecules, which is crucial for advancing research in medicinal and agricultural chemistry.

References

Spectroscopic Data of Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate, a heterocyclic compound with potential applications in pharmaceutical and agrochemical research. The information presented herein is intended to assist researchers in the identification, characterization, and development of novel pyrazole-based compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

¹H Nuclear Magnetic Resonance (NMR) Data

The proton NMR spectrum reveals the characteristic signals corresponding to the ethyl and methyl groups attached to the pyrazole ring.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCoupling Constant (J) Hz
1.31-1.37Triplet3H-CH₂CH₃ 7.1
4.30-4.44Quartet2H-CH₂ CH₃7.1
Predicted ~2.3-2.5Singlet3H3-CH₃ or 5-CH₃-
Predicted ~2.3-2.5Singlet3H3-CH₃ or 5-CH₃-
Predicted ~3.7-3.9Singlet3H1-N-CH₃-

Note: Predicted chemical shifts for the methyl groups on the pyrazole ring are based on typical values for similar substituted pyrazole structures.

¹³C Nuclear Magnetic Resonance (NMR) Data
Chemical Shift (δ) ppmAssignment
Predicted ~164C=O (ester)
Predicted ~148C-3 or C-5
Predicted ~140C-3 or C-5
Predicted ~110C-4
Predicted ~60-CH₂ CH₃
Predicted ~351-N-CH₃
Predicted ~14-CH₂CH₃
Predicted ~123-CH₃ or 5-CH₃
Predicted ~103-CH₃ or 5-CH₃

Note: These are predicted values and should be confirmed by experimental data.

Infrared (IR) Spectroscopy Data

The IR spectrum displays characteristic absorption bands that confirm the presence of key functional groups within the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
1715-1720StrongC=O stretch (α,β-unsaturated ester)[1]
2870-2980MediumC-H stretch (methyl and methylene groups)[1]
Mass Spectrometry (MS) Data

Mass spectrometry data provides information about the molecular weight and fragmentation pattern of the compound.

m/zInterpretation
182Molecular ion peak [M]⁺

Note: The molecular formula of this compound is C₉H₁₄N₂O₂, corresponding to a molecular weight of 182.22 g/mol .[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; vortex if necessary.

¹H NMR Acquisition Parameters (Typical):

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16-64 (depending on sample concentration).

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: 0-12 ppm.

¹³C NMR Acquisition Parameters (Typical):

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

  • Relaxation Delay: 2-5 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: 0-220 ppm.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the powder into a pellet press.

  • Apply pressure to form a thin, transparent or translucent pellet.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder of the spectrometer.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Introduction:

  • Direct Infusion: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) and infuse it directly into the ion source.

  • Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, it can be introduced via a gas chromatograph for separation prior to mass analysis.

EI-MS Parameters (Typical):

  • Ionization Energy: 70 eV.

  • Source Temperature: 200-250 °C.

  • Mass Range: m/z 50-500.

Data Analysis:

  • Identify the molecular ion peak to determine the molecular weight.

  • Analyze the fragmentation pattern to gain structural information.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Compound This compound Dissolution Dissolution in Deuterated Solvent Compound->Dissolution KBr_Pellet Preparation of KBr Pellet Compound->KBr_Pellet Volatile_Solvent Dissolution in Volatile Solvent Compound->Volatile_Solvent NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR IR IR Spectroscopy KBr_Pellet->IR MS Mass Spectrometry Volatile_Solvent->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure_Elucidation Structure Elucidation & Confirmation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis.

References

ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a substituted pyrazole derivative with the chemical formula C₉H₁₄N₂O₂.[1] The core structure consists of a five-membered pyrazole ring, which is a common scaffold in many biologically active compounds, known for exhibiting antimicrobial, anti-inflammatory, and analgesic properties.[1] This compound is distinguished by methyl groups at positions 1, 3, and 5 of the pyrazole ring and an ethyl ester group at position 4. These substitutions influence its physicochemical properties, such as hydrophobicity and reactivity, making it a molecule of interest in medicinal chemistry and as a building block for more complex organic synthesis.[1]

This document provides a comprehensive overview of the known physical, chemical, and spectral properties of this compound, along with a representative synthesis protocol.

Physicochemical Properties

The physical and chemical properties of the compound are summarized below. This data is crucial for its handling, formulation, and application in research and development.

Physical Properties

The key physical properties are presented in Table 1.

PropertyValueReference
Molecular Formula C₉H₁₄N₂O₂[1][2]
Molecular Weight 182.22 g/mol [1][2]
CAS Number 56079-16-4[1]
Appearance Solid[3]
Melting Point 37 °C[2]
Boiling Point 53-55 °C @ 0.5 Torr[2]
Flash Point 105.3 °C[2]
Topological Polar Surface Area 44.1 Ų[2]
XLogP3 1.3[2]
Chemical Identifiers

For unambiguous identification, various chemical identifiers are provided in Table 2.

Identifier TypeIdentifierReference
IUPAC Name ethyl 1,3,5-trimethylpyrazole-4-carboxylate[1]
SMILES CCOC(=O)C1=C(N(N=C1C)C)C[1]
InChI InChI=1S/C9H14N2O2/c1-5-13-9(12)8-6(2)10-11(4)7(8)3/h5H2,1-4H3[1]
InChI Key FNZSSAPYUITUIX-UHFFFAOYSA-N[1]

Spectral Data

Spectroscopic data is fundamental for the structural confirmation and purity assessment of the compound.

NMR Spectroscopy

The ¹H NMR spectrum provides distinct signals confirming the molecular structure.[1]

ProtonsChemical Shift (δ ppm)MultiplicityCoupling Constant (J)Reference
Ethyl (-O-CH₂-CH₃ )1.31-1.37Triplet7.1 Hz[1]
Ethyl (-O-CH₂ -CH₃)4.30-4.44Quartet7.1 Hz[1]
Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands for its functional groups.[1]

Functional GroupWavenumber (cm⁻¹)DescriptionReference
C=O (Ester)1715-1720Strong, α,β-unsaturated ester stretch[1]
C-H (Alkyl)2870-2980Methyl and methylene stretching[1]
Mass Spectrometry

Electron Impact (EI) mass spectrometry reveals characteristic fragmentation patterns.[1]

m/zInterpretationRelative IntensityReference
182Molecular Ion [M]⁺Moderate[1]
137[M - OC₂H₅]⁺Base Peak[1]

Chemical Synthesis and Reactivity

Synthesis Pathway

The synthesis of this compound generally involves a multi-step process that includes the formation of the pyrazole ring, subsequent methylation, and a final esterification step.[1] A common approach is the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound to form the heterocyclic core.[1]

G cluster_start Starting Materials cluster_steps Reaction Steps cluster_product Final Product start1 Hydrazine Derivative step1 Step 1: Pyrazole Ring Formation (Cyclocondensation) start1->step1 start2 α,β-Unsaturated Carbonyl start2->step1 step2 Step 2: N-Methylation (e.g., Dimethyl Sulfate) step1->step2 + Methylating Agent step3 Step 3: Esterification (Ethanol, Acid Catalyst) step2->step3 + Ethanol product Ethyl 1,3,5-trimethyl-1H- pyrazole-4-carboxylate step3->product

Caption: General synthesis workflow for the target compound.

Experimental Protocol: Representative Synthesis

The following is a generalized experimental protocol for the synthesis of pyrazole derivatives, which can be adapted for this compound.

  • Pyrazole Ring Formation: An appropriately substituted α,β-unsaturated carbonyl compound (1.0 eq) is dissolved in a suitable solvent such as ethanol. A substituted hydrazine (e.g., methylhydrazine, 1.1 eq) is added dropwise to the solution, often under cooling. The reaction mixture is then stirred at room temperature or heated to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: The solvent is removed under reduced pressure. The residue is redissolved in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude pyrazole intermediate.

  • Esterification: The pyrazole carboxylic acid intermediate (1.0 eq) is dissolved in excess ethanol, which acts as both solvent and reactant. A catalytic amount of a strong acid (e.g., H₂SO₄) is added. The mixture is heated to reflux for 4-8 hours.

  • Final Purification: After cooling, the excess ethanol is removed by vacuum distillation. The resulting residue is purified by silica gel column chromatography to yield the final product, this compound.[4]

Chemical Reactivity

The reactivity of the molecule is primarily dictated by the ester group and the aromatic pyrazole ring.

  • Ester Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

  • Pyrazole Ring Stability: The pyrazole ring is aromatic and generally stable, but can undergo electrophilic substitution reactions under specific conditions, although the ring is already fully substituted in this case.[1]

Applications and Biological Relevance

While research is preliminary, the structural motifs within this compound suggest potential applications in several fields.[1] The pyrazole core is a well-established pharmacophore, and the specific substitutions on this compound modulate its properties for potential therapeutic or agricultural uses.[1]

G cluster_features Structural Features cluster_apps Potential Applications & Activities central Ethyl 1,3,5-trimethyl-1H- pyrazole-4-carboxylate f1 Pyrazole Core central->f1 f2 Ethyl Ester Group central->f2 f3 Three Methyl Groups central->f3 a1 Pharmaceutical Lead (Anti-inflammatory, Antimicrobial) f1->a1 Bioactivity a3 Chemical Intermediate f2->a3 Reactivity a2 Agrochemicals (Pest Control) f3->a2 Modulates Hydrophobicity

Caption: Relationship between structure and potential applications.

  • Pharmaceuticals: Due to its potential biological activities, including antimicrobial and anti-inflammatory effects, it may serve as a lead compound for the development of new drugs.[1]

  • Agrochemicals: The potential antimicrobial properties could be leveraged in agricultural formulations for crop protection.[1]

  • Chemical Intermediates: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.[1]

Conclusion

This compound is a well-defined chemical entity with established physicochemical and spectral properties. Its synthesis is achievable through standard organic chemistry methodologies. The presence of the pyrazole core, combined with specific alkyl and ester substitutions, makes it a compound of significant interest for further investigation in drug discovery, agrochemical research, and as a synthetic intermediate. The data presented in this guide serves as a foundational resource for researchers working with this molecule.

References

Navigating Early-Stage Drug Development: A Technical Guide to the Solubility and Stability of Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, a thorough understanding of a drug candidate's physicochemical properties is paramount. This technical guide provides an in-depth analysis of the methodologies used to evaluate the solubility and stability of the novel pyrazole derivative, ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate. While this compound shows potential, a lack of public data necessitates a framework for its assessment. This document serves as a comprehensive template for such an evaluation, offering detailed experimental protocols and illustrative data to guide researchers in their early-stage development programs.[1][2][3] The principles and procedures outlined herein are grounded in established pharmaceutical testing guidelines and are broadly applicable to other small molecule drug candidates.[1][4][5]

Physicochemical Properties of this compound

This compound is a small molecule with a molecular formula of C9H14N2O2 and a molecular weight of 182.22 g/mol . The pyrazole core is a key feature in many biologically active compounds, and the ethyl ester and methyl substitutions on the ring are expected to influence its solubility, lipophilicity, and metabolic stability. A foundational understanding of these properties is critical for formulation development and predicting in vivo behavior.

Solubility Assessment

Solubility is a critical determinant of a drug's bioavailability.[6][7] Poor aqueous solubility can be a major hurdle in drug development, leading to challenges in formulation and absorption.[7][8] Both kinetic and thermodynamic solubility assays are essential for a comprehensive understanding of a compound's dissolution characteristics.[9][10]

Experimental Protocols for Solubility Determination

This high-throughput method is ideal for early-stage discovery to quickly assess the solubility of a compound from a DMSO stock solution.[11][12][13]

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: The plate is shaken for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).[12]

  • Turbidity Measurement: The turbidity of each well is measured using a nephelometer, which detects light scattering from any precipitate formed.[6][10] The concentration at which a significant increase in turbidity is observed is determined as the kinetic solubility.

This method determines the equilibrium solubility of a compound, which is a more accurate representation of its true solubility.[8][14][15]

Protocol:

  • Addition of Excess Compound: An excess amount of solid this compound is added to vials containing various aqueous buffers (e.g., pH 3.0, 5.0, 7.4) and biorelevant media (e.g., FaSSIF, FeSSIF).[15]

  • Equilibration: The vials are sealed and agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[16]

  • Phase Separation: The resulting suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.[16]

  • Concentration Analysis: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8][15]

Illustrative Solubility Data

Disclaimer: The following data are for illustrative purposes only and do not represent experimentally determined values for this compound.

Table 1: Kinetic and Thermodynamic Solubility of this compound

Assay TypeMediumTemperature (°C)Solubility (µg/mL)Solubility (µM)
KineticPBS (pH 7.4)2545247
ThermodynamicWater2530165
Thermodynamic0.1 M HCl (pH 1.2)3755302
ThermodynamicAcetate Buffer (pH 4.5)3735192
ThermodynamicPhosphate Buffer (pH 7.4)3728154
ThermodynamicFaSSIF3740220
ThermodynamicFeSSIF3750274

Stability Assessment

Evaluating the stability of a drug candidate under various environmental conditions is a regulatory requirement and crucial for determining its shelf-life and appropriate storage conditions.[17][18] Forced degradation studies and accelerated stability studies are key components of this assessment, guided by the International Council for Harmonisation (ICH) guidelines.[1][4][5][19]

Experimental Protocols for Stability Studies

Forced degradation studies are designed to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[1][2][4][20] The compound is subjected to conditions more severe than those used in accelerated stability studies.[1]

Protocol:

  • Sample Preparation: Prepare solutions of this compound in various stress media.

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Solid compound stored at 80°C for 48 hours.[21]

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[1]

  • Analysis: At specified time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Accelerated stability studies are conducted to predict the long-term stability of a drug substance by subjecting it to elevated temperature and humidity conditions.[5][22]

Protocol:

  • Sample Storage: Store solid samples of this compound in controlled environment chambers under the following conditions as per ICH Q1A(R2) guidelines:[5][19]

    • 40°C ± 2°C / 75% RH ± 5% RH

  • Time Points: Samples are pulled at predetermined time points (e.g., 0, 1, 3, and 6 months).[19]

  • Analysis: At each time point, the samples are analyzed for appearance, assay (potency), and degradation products using a validated stability-indicating HPLC method.

Illustrative Stability Data

Disclaimer: The following data are for illustrative purposes only and do not represent experimentally determined values for this compound.

Table 2: Forced Degradation of this compound

Stress ConditionDurationAssay of Parent (%)Major Degradant 1 (%)Major Degradant 2 (%)
0.1 M HCl, 60°C24 h85.210.5 (Hydrolysis Product)Not Detected
0.1 M NaOH, 60°C24 h78.915.8 (Hydrolysis Product)2.1
3% H₂O₂, RT24 h92.54.3 (Oxidation Product)Not Detected
Thermal (80°C, solid)48 h98.11.2Not Detected
Photolytic (ICH Q1B)-96.72.5Not Detected

Table 3: Accelerated Stability of this compound (40°C/75% RH)

Time Point (Months)AppearanceAssay (%)Total Impurities (%)
0White to off-white powder99.80.15
1No change99.50.35
3No change98.90.85
6No change98.21.50

Visualization of Experimental Workflows

Diagram of the Thermodynamic Solubility Workflow

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Weigh excess solid compound add_buffer Add to vials with specific buffers (e.g., pH 3.0, 5.0, 7.4, FaSSIF, FeSSIF) start->add_buffer shake Agitate at constant temperature (24-48 hours) add_buffer->shake separate Separate solid and liquid phases (Centrifugation/Filtration) shake->separate analyze Analyze supernatant by HPLC-UV separate->analyze result Determine Equilibrium Solubility analyze->result

Caption: Workflow for Thermodynamic Solubility Assay.

Diagram of the Forced Degradation Study Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis start Prepare stock solution of This compound acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal (Solid) (80°C) start->thermal photo Photolytic (ICH Q1B) start->photo analyze_samples Analyze samples by stability-indicating HPLC acid->analyze_samples base->analyze_samples oxidation->analyze_samples thermal->analyze_samples photo->analyze_samples identify Identify and quantify degradation products analyze_samples->identify pathway Elucidate degradation pathways analyze_samples->pathway

Caption: Workflow for Forced Degradation Study.

Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. The detailed protocols for kinetic and thermodynamic solubility, as well as forced degradation and accelerated stability studies, offer a clear roadmap for researchers. The illustrative data presented in the tables, while hypothetical, provide a realistic expectation of the outcomes of such studies. By adhering to these standardized methodologies, drug development professionals can generate the robust data necessary to make informed decisions, optimize formulations, and ensure the quality and safety of new pharmaceutical candidates.

References

An In-depth Technical Guide on the Analysis of Pyrazole Carboxylate Crystal Structures for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals. Their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties, have made them a focal point for researchers, scientists, and drug development professionals. The precise three-dimensional arrangement of atoms within these molecules, determined through crystal structure analysis, is paramount for understanding their structure-activity relationships (SAR) and for rational drug design. This guide focuses on the analytical aspects of pyrazole carboxylates, using a representative example to illustrate the process, given the absence of publicly available crystal structure data for ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate as of the latest literature search.

General Information on this compound

While specific crystal structure data is not available, fundamental chemical information for this compound has been compiled from various chemical databases.

PropertyValue
Molecular Formula C9H14N2O2[1]
Molecular Weight 182.22 g/mol [1][2]
CAS Number 56079-16-4[3]
Synonyms This compound[3]

Experimental Protocol: Single-Crystal X-ray Diffraction

The definitive method for determining the crystal structure of a compound is single-crystal X-ray diffraction. The following protocol outlines the typical steps involved in this experimental technique.

  • Crystal Growth : High-quality single crystals of the target compound are grown. A common method is slow evaporation of a saturated solution of the compound in a suitable solvent or a mixture of solvents. Other techniques include vapor diffusion and cooling crystallization.

  • Crystal Mounting : A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection : The mounted crystal is placed in an X-ray diffractometer. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement : The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate crystal structure.

Hypothetical Crystal Structure Analysis: A Case Study of a Substituted Pyrazole Carboxylate

In the absence of data for this compound, we will examine the crystal structure of a closely related compound, ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, to illustrate the type of information that can be obtained.[4]

Crystallographic Data Summary

The following table summarizes the crystallographic data for ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate.[4]

ParameterValue
Crystal System Not specified
Space Group Not specified
a (Å) Not specified
b (Å) Not specified
c (Å) Not specified
α (°) Not specified
β (°) Not specified
γ (°) Not specified
Volume (ų) Not specified
Z Not specified
R-factor (%) Not specified

Note: Specific unit cell parameters were not provided in the search result summary. A full crystallographic information file (CIF) would contain this detailed data.

Key Structural Features
  • Molecular Geometry : The bond lengths and angles within the N-phenylpyrazole core are comparable to those in similar pyrazole ligands.[4]

  • Conformation : The dihedral angle between the phenyl and pyrazole rings is a critical conformational parameter. In the case of ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, this angle is 49.26(6)°.[4] This angle can vary significantly in different N-phenylpyrazole derivatives.[4] The ethyl carboxylate group is nearly planar.[4]

  • Intermolecular Interactions : The crystal packing is stabilized by various non-covalent interactions. In this example, C–H···O hydrogen bonds lead to the formation of inversion-related molecular dimers.[4] The structure is further stabilized by other weak C–H···O interactions and π···π stacking between neighboring phenyl rings.[4] Understanding these interactions is crucial for predicting crystal packing and physical properties.

Synthesis of Pyrazole Carboxylates

The synthesis of pyrazole carboxylates can be achieved through various routes. A common method involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.

Example Synthesis: Ethyl 1H-pyrazole-4-carboxylate

A general procedure for the synthesis of ethyl 1H-pyrazole-4-carboxylate involves the reaction of ethyl 2-formyl-3-oxopropanoate with hydrazine.[5]

  • Ethyl 2-formyl-3-oxopropanoate is dissolved in ethanol under ice bath cooling.[5]

  • Hydrazine is slowly added to the solution.[5]

  • The reaction mixture is stirred at room temperature.[5]

  • Ethanol is removed by vacuum distillation.[5]

  • The residue is purified by silica gel column chromatography to yield the final product.[5]

Visualizations

Experimental Workflow for Crystal Structure Analysis

G Experimental Workflow for Crystal Structure Analysis A Compound Synthesis & Purification B Single Crystal Growth A->B C X-ray Data Collection B->C D Structure Solution & Refinement C->D E Structural Analysis & Interpretation D->E G Hypothetical Signaling Pathway Inhibition cluster_0 Signaling Cascade cluster_1 Drug Intervention A External Signal B Receptor A->B C Kinase A B->C D Kinase B C->D E Transcription Factor D->E F Cellular Response E->F G Pyrazole Inhibitor G->D

References

A Theoretical and Computational Investigation of Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies on ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate, a member of the pyrazole class of heterocyclic compounds. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2][3] This document outlines the key computational methodologies, theoretical data, and potential experimental workflows relevant to the characterization and evaluation of this compound for drug discovery applications.

Synthesis and Spectroscopic Characterization

The synthesis of substituted pyrazole carboxylates is well-established. A common and effective method involves the cyclocondensation reaction of a β-dicarbonyl compound with a hydrazine derivative.[4][5] For this compound (CAS No. 56079-16-4), a plausible synthetic route is the reaction of ethyl 2,4-dimethyl-3-oxopentanoate with methylhydrazine.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of ethyl 2,4-dimethyl-3-oxopentanoate (1 equivalent) in ethanol, add methylhydrazine (1.1 equivalents).

  • Condensation: Add a catalytic amount of glacial acetic acid and reflux the mixture for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the resulting residue in ethyl acetate and wash with a saturated sodium bicarbonate solution followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent to yield the crude product.

  • Final Product: Purify the crude compound by column chromatography on silica gel to obtain the pure this compound.

Characterization

The structure of the synthesized compound would be confirmed using standard spectroscopic techniques.

  • ¹H NMR: Expected signals would confirm the presence of the ethyl ester protons (a triplet and a quartet), and three distinct singlet signals for the three methyl groups attached to the pyrazole ring.

  • ¹³C NMR: The carbon spectrum would show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons of the pyrazole ring, and the carbons of the ethyl and methyl substituents.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands would include a strong absorption around 1700-1720 cm⁻¹ corresponding to the C=O stretching of the ester group, and various C-H and C-N stretching and bending vibrations.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum would correspond to the molecular weight of the compound (C₉H₁₄N₂O₂: 182.22 g/mol ).[6]

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_process Process A Ethyl 2,4-dimethyl-3-oxopentanoate E Cyclocondensation Reaction A->E B Methylhydrazine B->E C Ethanol (Solvent) Glacial Acetic Acid (Catalyst) C->E D Reflux (4-6h) D->E F Solvent Removal & Workup E->F Crude Product G Column Chromatography F->G H Ethyl 1,3,5-trimethyl-1H-pyrazole- 4-carboxylate (Final Product) G->H Purified Product

Caption: Synthetic workflow for this compound.

Computational and Theoretical Studies

Computational chemistry provides invaluable insights into the molecular properties of compounds, guiding drug design and development. Density Functional Theory (DFT) is a powerful tool for studying electronic structure, geometry, and vibrational frequencies.[7] Molecular docking simulations help predict the binding affinity and interaction modes of a ligand with a biological target.[2][8]

Computational Workflow

The theoretical investigation follows a structured workflow, beginning with geometry optimization and culminating in the analysis of molecular interactions.

G cluster_dft DFT Calculations cluster_docking Molecular Docking dft1 Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) dft2 Vibrational Frequency Analysis dft1->dft2 dock1 Ligand Preparation (Energy Minimization) dft1->dock1 Optimized Structure dft3 Frontier Molecular Orbital (HOMO-LUMO) Analysis dft2->dft3 dock3 Docking Simulation (e.g., AutoDock) dock1->dock3 dock2 Protein Target Selection (e.g., Bacterial Enzyme) dock2->dock3 dock4 Binding Affinity & Interaction Analysis dock3->dock4

Caption: Workflow for computational analysis of the title compound.
Protocol: Density Functional Theory (DFT) Calculations

  • Structure Drawing: The 3D structure of this compound is drawn using molecular modeling software (e.g., GaussView).

  • Geometry Optimization: The initial structure is optimized using DFT with a common functional, such as B3LYP, and a comprehensive basis set like 6-311++G(d,p), to find the lowest energy conformation.

  • Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the theoretical IR spectrum.

  • Electronic Properties: Frontier Molecular Orbitals (HOMO and LUMO) are calculated to determine the electronic energy gap, which relates to the molecule's reactivity and stability.

Protocol: Molecular Docking
  • Target Selection: A relevant protein target is chosen based on the hypothesized biological activity. Given the known antimicrobial activity of pyrazoles, a bacterial enzyme such as DNA gyrase or topoisomerase IV could be selected.[7][9]

  • Protein Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.

  • Ligand Preparation: The DFT-optimized structure of the pyrazole compound is used. Torsional bonds are defined to allow for conformational flexibility during docking.

  • Grid Generation: A grid box is defined around the active site of the protein target.

  • Docking Simulation: A docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is run to explore possible binding poses of the ligand within the protein's active site.

  • Analysis: The results are analyzed to identify the pose with the lowest binding energy and to visualize the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Predicted Molecular Properties and Data

The following tables summarize the kind of quantitative data that would be generated from the computational studies described above. The values presented are representative, based on published data for structurally similar pyrazole derivatives.[4][5]

Table 1: Predicted Geometrical Parameters (Optimized with B3LYP/6-311++G(d,p))
ParameterBond/AnglePredicted Value
Bond Lengths (Å) N1-N21.36 Å
N2-C31.37 Å
C3-C41.42 Å
C4-C51.39 Å
C5-N11.34 Å
C4-C(O)1.45 Å
C(O)=O1.21 Å
Bond Angles (°) C5-N1-N2112.5°
N1-N2-C3106.0°
N2-C3-C4111.0°
C3-C4-C5104.5°
C4-C5-N1106.0°
C3-C4-C(O)128.0°
O=C-O(Et)124.0°
Table 2: Predicted Vibrational Frequencies
Vibrational ModePredicted (cm⁻¹)
C-H stretch (Aromatic)3100 - 3150
C-H stretch (Aliphatic)2950 - 3000
C=O stretch (Ester)1715
C=N stretch (Ring)1580
C-N stretch (Ring)1450
C-O stretch (Ester)1250
Table 3: Frontier Molecular Orbital (FMO) Analysis
ParameterPredicted Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
Energy Gap (ΔE) 5.3 eV
Table 4: Hypothetical Molecular Docking Results against S. aureus Topoisomerase IV
Binding PoseBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
1-8.2ASP-83, SER-80Hydrogen Bond
ILE-105, PRO-110Hydrophobic Interaction

Potential Biological Signaling Pathway

Based on the docking results with a topoisomerase enzyme, a potential mechanism of action for the antimicrobial activity of this compound can be proposed. By inhibiting topoisomerase IV, the compound would interfere with DNA replication and segregation in bacteria, ultimately leading to cell death.

G compound Pyrazole Compound enzyme Bacterial Topoisomerase IV compound->enzyme Inhibits dna_relaxed Relaxed DNA dna_cleaved Cleavage Complex (DNA-Enzyme) dna_relaxed->dna_cleaved Enzyme Action dna_replicated Replicated Daughter Chromosomes dna_cleaved->dna_replicated Decatenation & Segregation cell_death Cell Death dna_cleaved->cell_death Inhibition Blocks Re-ligation

Caption: Proposed mechanism of action via Topoisomerase IV inhibition.

References

An In-depth Technical Guide to the Biological Activity Screening of Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate and Related Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential biological activities of ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate, a member of the pharmacologically significant pyrazole class of heterocyclic compounds. While specific comprehensive screening data for this exact molecule is limited in publicly available literature, this document extrapolates from the extensive research on structurally related pyrazole derivatives to outline potential therapeutic applications, detailed experimental protocols for screening, and insights into the underlying mechanisms of action. The information presented herein is intended to serve as a foundational resource for initiating and guiding research into the biological evaluation of this compound and its analogues.

The pyrazole scaffold is a core component of numerous FDA-approved drugs, highlighting its therapeutic potential.[1] Derivatives of pyrazole are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, analgesic, and anticonvulsant properties.[2][3] The specific substitutions on the pyrazole ring, such as the ethyl ester and methyl groups in this compound, are expected to modulate its biological profile.

Potential Biological Activities and Screening Strategy

Based on the activities of related pyrazole compounds, this compound is a candidate for screening in the following therapeutic areas:

  • Anticancer Activity: Pyrazole derivatives have demonstrated cytotoxicity against a variety of cancer cell lines, including breast (MCF-7), lung (A549), colon (HCT-116), and leukemia (K562).[2][4][5]

  • Antimicrobial Activity: The pyrazole nucleus is associated with antibacterial and antifungal properties. Screening against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungal strains (e.g., Candida albicans) is warranted.[6][7]

  • Anti-inflammatory Activity: Many pyrazole-containing compounds, including the well-known drug celecoxib, are potent anti-inflammatory agents, often acting through the inhibition of cyclooxygenase (COX) enzymes.[8][9]

The following workflow outlines a general strategy for the biological activity screening of a novel pyrazole derivative like this compound.

Caption: General workflow for biological activity screening.

Anticancer Activity

Pyrazole derivatives have been extensively investigated for their anticancer properties, acting through various mechanisms such as inhibition of kinases (e.g., EGFR, CDK), tubulin polymerization, and induction of apoptosis.[2][3][10]

Data Presentation: In Vitro Anticancer Activity of Representative Pyrazole Derivatives
Compound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyrazole-Chalcone Hybrid (8g)HeLa (Cervical)2.41Doxorubicin-
Pyrazole-Chalcone Hybrid (8g)HCT-116 (Colon)2.41Doxorubicin5.23
Pyrazole-Chalcone Hybrid (8g)RPMI-8226 (Myeloma)3.34Doxorubicin-
Pyrazole-Chalcone Hybrid (8g)MCF-7 (Breast)28.93Doxorubicin4.17
1,3,4-Triarylpyrazole (55)MCF-7 (Breast)6.53Doxorubicin45.0
1,3,4-Triarylpyrazole (55)A549 (Lung)26.40Doxorubicin48.8
Indole-Pyrazole Hybrid (33)HCT116 (Colon)< 23.7Doxorubicin24.7-64.8
Indole-Pyrazole Hybrid (34)HCT116 (Colon)< 23.7Doxorubicin24.7-64.8
4-[2-(4-nitrophenyl)hydrazono]-2-pyrazolin-5-oneMCF-7 (Breast)0.2-3.4--
4-[2-(4-nitrophenyl)hydrazono]-2-pyrazolin-5-oneHepG2 (Liver)0.2-3.4--
4-[2-(4-nitrophenyl)hydrazono]-2-pyrazolin-5-oneHCT-116 (Colon)0.2-3.4--
Pyrazole Benzamide DerivativeHCT-116 (Colon)7.74-82.49Doxorubicin5.23
Pyrazole Benzamide DerivativeMCF-7 (Breast)4.98-92.62Doxorubicin4.17

Note: The table presents a selection of data from various sources to illustrate the range of activities.[2][4][11][12] Direct comparison between studies should be made with caution due to variations in experimental conditions.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Potential Signaling Pathways in Cancer

Cancer Signaling Pathways Growth Factor Receptors\n(e.g., EGFR, VEGFR) Growth Factor Receptors (e.g., EGFR, VEGFR) Kinase Cascades\n(e.g., PI3K/Akt, MAPK) Kinase Cascades (e.g., PI3K/Akt, MAPK) Growth Factor Receptors\n(e.g., EGFR, VEGFR)->Kinase Cascades\n(e.g., PI3K/Akt, MAPK) Cell Proliferation\nand Survival Cell Proliferation and Survival Kinase Cascades\n(e.g., PI3K/Akt, MAPK)->Cell Proliferation\nand Survival Cell Cycle Regulators\n(e.g., CDKs) Cell Cycle Regulators (e.g., CDKs) Cell Cycle Regulators\n(e.g., CDKs)->Cell Proliferation\nand Survival Apoptosis Regulators\n(Bcl-2 family, Caspases) Apoptosis Regulators (Bcl-2 family, Caspases) Apoptosis Apoptosis Apoptosis Regulators\n(Bcl-2 family, Caspases)->Apoptosis Pyrazole Derivatives Pyrazole Derivatives Pyrazole Derivatives->Growth Factor Receptors\n(e.g., EGFR, VEGFR) Inhibition Pyrazole Derivatives->Kinase Cascades\n(e.g., PI3K/Akt, MAPK) Inhibition Pyrazole Derivatives->Cell Cycle Regulators\n(e.g., CDKs) Inhibition Pyrazole Derivatives->Apoptosis Regulators\n(Bcl-2 family, Caspases) Modulation

Caption: Potential anticancer mechanisms of pyrazole derivatives.

Antimicrobial Activity

Pyrazole derivatives have been reported to possess broad-spectrum antimicrobial activity.[6][13] Their mechanism of action can involve the disruption of the bacterial cell wall or inhibition of essential enzymes like DNA gyrase.[1][6]

Data Presentation: Antimicrobial Activity of Representative Pyrazole Derivatives
Compound ClassMicroorganismMIC (µg/mL)Standard DrugMIC (µg/mL)
Naphthyl-substituted pyrazole-hydrazone (6)S. aureus0.78-1.56--
Naphthyl-substituted pyrazole-hydrazone (6)A. baumannii0.78-1.56--
Aminoguanidine-derived 1,3-diphenyl pyrazole (12)S. aureus1-8Moxifloxacin-
Aminoguanidine-derived 1,3-diphenyl pyrazole (12)E. coli 19241Moxifloxacin2
Thiazolo-pyrazole derivative (17)MRSA4--
Imidazo-pyridine substituted pyrazole (18)Gram-positive & Gram-negative strains<1 (MBC)Ciprofloxacin-
Quinoline-substituted pyrazole (19)S. aureus, S. epidermidis, B. subtilis0.12-0.98--
Pyrazole-thiazole hybridΔTolC E. coli0.037Erythromycin, Levofloxacin-

Note: MIC (Minimum Inhibitory Concentration), MBC (Minimum Bactericidal Concentration). Data is compiled from various sources and should be interpreted in the context of each study.[6]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing broth.

  • Inoculation: Add the microbial inoculum to each well. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazoles are well-documented, with many derivatives acting as selective inhibitors of COX-2, an enzyme involved in the synthesis of prostaglandins which are key mediators of inflammation.[8][9] Some pyrazoles also exhibit inhibitory activity against 5-lipoxygenase (5-LOX).[8]

Data Presentation: Anti-inflammatory Activity of Representative Pyrazole Derivatives
Compound ClassAssayIC50 (µM) / % InhibitionStandard DrugIC50 (µM) / % Inhibition
Pyrazolyl Thiazolone (2)COX-2 Inhibition0.09-0.14Celecoxib-
Pyrazolyl Thiazolone (2)15-LOX Inhibition1.96-3.52--
Pyrazole Derivative (2a)COX-2 Inhibition0.01987Celecoxib-
Pyrazole Derivative (3b)COX-2 Inhibition0.03943Celecoxib-
Pyrazole Derivative (5e)COX-2 Inhibition0.03914Celecoxib-
Pyrazole DerivativeCarrageenan-induced paw edemaPotent activityIndomethacin-

Note: Data is illustrative and sourced from multiple studies.[9][14][15]

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Model

This is a standard acute inflammation model to evaluate the anti-inflammatory activity of a compound.

  • Animal Model: Use adult rats or mice.

  • Compound Administration: Administer the test compound (e.g., this compound) or a reference drug (e.g., indomethacin) orally or intraperitoneally. A control group receives the vehicle.

  • Induction of Inflammation: After a specific time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Signaling Pathways in Inflammation

Inflammation Signaling Pathways Pro-inflammatory Stimuli\n(e.g., LPS) Pro-inflammatory Stimuli (e.g., LPS) Arachidonic Acid Arachidonic Acid Pro-inflammatory Stimuli\n(e.g., LPS)->Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 5-LOX 5-LOX Arachidonic Acid->5-LOX Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Leukotrienes Leukotrienes 5-LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Pyrazole Derivatives Pyrazole Derivatives Pyrazole Derivatives->COX-1 / COX-2 Inhibition Pyrazole Derivatives->5-LOX Inhibition

Caption: Anti-inflammatory mechanism of pyrazole derivatives.

Conclusion

This compound, as a representative of the versatile pyrazole class, holds significant promise for the development of new therapeutic agents. This guide provides a framework for its systematic biological evaluation, drawing upon the wealth of existing knowledge on related compounds. The outlined experimental protocols and potential mechanisms of action offer a solid starting point for researchers to explore its anticancer, antimicrobial, and anti-inflammatory potential. Further investigation into the structure-activity relationships of this and other novel pyrazole derivatives will be crucial in advancing the discovery of new and effective drugs.

References

An In-depth Technical Guide to Investigating the Mechanism of Action of Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate is a heterocyclic organic compound belonging to the pyrazole class. The pyrazole scaffold is a well-established pharmacophore found in a variety of biologically active compounds with a broad spectrum of activities, including anti-inflammatory, antimicrobial, analgesic, and enzyme inhibitory properties[1][2][3][4]. While the specific mechanism of action for this compound is not extensively documented in publicly available literature, its structural features suggest several potential biological targets and signaling pathways for investigation. This guide provides a comprehensive framework for elucidating the mechanism of action of this compound, from initial target identification to in-depth pathway analysis.

The core structure, featuring a substituted pyrazole ring, suggests potential interactions with various enzymes and receptors. The ester functionality may influence its pharmacokinetic properties and potential prodrug capabilities[1]. The trimethyl substitution pattern will affect its lipophilicity and steric interactions within binding pockets[1]. Based on the activities of structurally related pyrazole-carboxylate derivatives, promising avenues for investigation include its potential as an inhibitor of enzymes such as carbonic anhydrases, cholinesterases, or oxidoreductases[5][6][7].

This document outlines a systematic approach to investigate these possibilities, presenting detailed experimental protocols, hypothetical data for illustrative purposes, and visual workflows to guide the research process.

Section 1: Target Identification and Initial Screening

The first step in elucidating the mechanism of action is to identify potential molecular targets. A broad-based screening approach is recommended to narrow down the possibilities.

Broad-Panel Kinase and Phosphatase Screening

Given that many small molecule drugs target kinases and phosphatases, a broad-panel screening assay is a logical starting point.

Experimental Protocol: Kinase/Phosphatase Profiling

  • Compound Preparation: Dissolve this compound in DMSO to a stock concentration of 10 mM. Prepare serial dilutions to be used in the assays.

  • Assay Platform: Utilize a commercially available kinase and phosphatase profiling service (e.g., Eurofins, Reaction Biology) that offers a large panel of purified enzymes.

  • Assay Principle: The assays are typically based on measuring the consumption of ATP (for kinases) or the generation of a detectable product (for phosphatases), often using fluorescence or luminescence-based readouts.

  • Execution: The compound is incubated with each purified enzyme in the presence of its specific substrate and cofactors.

  • Data Analysis: The percentage of inhibition at a fixed concentration (e.g., 10 µM) is calculated relative to a vehicle control (DMSO). Hits are typically defined as compounds causing >50% inhibition.

Hypothetical Data Presentation

Target ClassSpecific Enzyme% Inhibition at 10 µM (Hypothetical)
Serine/Threonine KinaseCyclin-Dependent Kinase 2 (CDK2)85%
Serine/Threonine KinaseGlycogen Synthase Kinase 3β (GSK3β)72%
Tyrosine KinaseEpidermal Growth Factor Receptor (EGFR)15%
PhosphataseProtein Phosphatase 2A (PP2A)5%
Enzyme Inhibition Assays Based on Structural Analogs

Based on literature for similar pyrazole-carboxylate derivatives, direct enzymatic assays against specific enzyme families are warranted.

Experimental Protocol: Carbonic Anhydrase (CA) Inhibition Assay

  • Enzyme and Substrate: Purify human carbonic anhydrase I and II (hCA I and hCA II) from erythrocytes[6][8]. Use p-nitrophenyl acetate as the substrate.

  • Assay Procedure:

    • Add 100 µL of Tris-SO4 buffer (pH 7.4) to a 96-well plate.

    • Add 20 µL of various concentrations of the test compound (dissolved in DMSO).

    • Add 20 µL of purified hCA I or hCA II solution.

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of p-nitrophenyl acetate solution.

    • Measure the absorbance at 400 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the initial rate of reaction. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value. Use Lineweaver-Burk or Dixon plots to determine the type of inhibition[6].

Hypothetical Data Presentation

CompoundTarget EnzymeIC50 (µM) (Hypothetical)Inhibition Type (Hypothetical)
This compoundhCA I25.3Competitive
This compoundhCA II8.9Competitive
Acetazolamide (Control)hCA I0.95Competitive
Acetazolamide (Control)hCA II0.012Competitive

Section 2: Elucidation of Cellular Signaling Pathways

Once a primary target or a set of targets is identified, the next step is to understand how the compound affects cellular signaling pathways. Assuming, based on our hypothetical kinase screen, that CDK2 is a primary target, we would investigate its impact on the cell cycle.

Cell Cycle Analysis

Experimental Protocol: Flow Cytometry for Cell Cycle Analysis

  • Cell Culture: Culture a relevant cancer cell line (e.g., U937 cells[9]) in appropriate media.

  • Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (and a vehicle control) for 24 or 48 hours.

  • Cell Staining:

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

    • Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will indicate the cell cycle phase (G1, S, or G2/M).

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software (e.g., FlowJo).

Western Blot Analysis of Key Pathway Proteins

To confirm the engagement of the target and its downstream effects, Western blotting for key proteins in the CDK2 signaling pathway is essential.

Experimental Protocol: Western Blotting

  • Cell Lysis: Treat cells as described for the cell cycle analysis. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against Phospho-Rb (Ser807/811), total Rb, Cyclin E, p27 Kip1, and a loading control (e.g., β-actin).

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize to the loading control.

Hypothetical Signaling Pathway Diagram

G Compound Ethyl 1,3,5-trimethyl- 1H-pyrazole-4-carboxylate CDK2_CyclinE CDK2/Cyclin E Complex Compound->CDK2_CyclinE Inhibits Rb Rb CDK2_CyclinE->Rb Phosphorylates CDK2_CyclinE->Rb G1_Arrest G1 Phase Arrest CDK2_CyclinE->G1_Arrest Promotes progression past G1 pRb p-Rb E2F E2F Rb->E2F Inhibits S_Phase_Genes S-Phase Progression Genes

Caption: Hypothetical signaling pathway of CDK2 inhibition.

Section 3: In Vivo Target Validation and Efficacy

The final stage of the investigation involves validating the mechanism of action and assessing the efficacy of the compound in a relevant in vivo model.

Animal Model Selection

Based on the in vitro findings, a relevant animal model should be selected. For a CDK2 inhibitor with anti-proliferative activity, a xenograft mouse model using a cancer cell line sensitive to the compound would be appropriate.

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies

Experimental Protocol: PK/PD Analysis

  • Animal Dosing: Administer this compound to tumor-bearing mice via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Sample Collection: At various time points post-dosing, collect blood samples (for PK analysis) and tumor tissue (for PD analysis).

  • PK Analysis: Analyze plasma concentrations of the compound using LC-MS/MS to determine key PK parameters (Cmax, Tmax, AUC, half-life).

  • PD Analysis: Prepare lysates from the collected tumor tissue. Perform Western blotting for the target biomarker (e.g., Phospho-Rb) to assess the extent and duration of target engagement in vivo.

Efficacy Studies

Experimental Protocol: Xenograft Tumor Growth Inhibition Study

  • Tumor Implantation: Implant the selected cancer cells subcutaneously into immunocompromised mice.

  • Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, different dose levels of the compound, positive control).

  • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study, euthanize the animals, and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Illustrative Experimental Workflow Diagram

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation A Target Identification (Kinase Screen, Enzyme Assays) B Cell-Based Assays (Proliferation, Cell Cycle) A->B C Pathway Analysis (Western Blot) B->C G Mechanism of Action Hypothesis C->G D Xenograft Model Development E PK/PD Study D->E F Efficacy Study (Tumor Growth Inhibition) E->F H Validated Mechanism and Preclinical Candidate F->H G->D

Caption: Overall workflow for mechanism of action investigation.

Conclusion

This technical guide provides a comprehensive and systematic framework for investigating the mechanism of action of this compound. By employing a combination of in vitro screening, cell-based assays, pathway analysis, and in vivo validation, researchers can elucidate the molecular targets and signaling pathways modulated by this compound. The provided protocols and illustrative data serve as a blueprint for designing and executing a thorough investigation, ultimately paving the way for potential therapeutic applications. The pyrazole core continues to be a source of promising new chemical entities, and a deep understanding of their mechanisms of action is crucial for their successful development into novel therapeutics[3][4][10].

References

Methodological & Application

Synthesis of Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate, a substituted pyrazole derivative of interest in medicinal chemistry and drug discovery. The protocol outlined is based on the well-established Knorr pyrazole synthesis, a reliable and versatile method for the formation of the pyrazole core.

Introduction

Pyrazole-containing compounds are a significant class of heterocyclic scaffolds renowned for their diverse pharmacological activities. The pyrazole moiety is a key pharmacophore in numerous approved drugs and clinical candidates, exhibiting anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The targeted compound, this compound, possesses the core pyrazole structure with specific substitutions that make it a valuable building block for the synthesis of more complex molecules and for screening in drug discovery programs.

The synthesis of this pyrazole derivative is achieved through the cyclocondensation reaction of a suitable β-dicarbonyl compound with methylhydrazine. This method, a variation of the Knorr pyrazole synthesis, offers a straightforward and efficient route to the desired product.

Reaction Scheme

The synthesis proceeds via the reaction of ethyl 3-methyl-2,4-dioxopentanoate with methylhydrazine. The reaction involves the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.

Reaction_Scheme cluster_reactants Reactants cluster_product Product r1 Ethyl 3-methyl-2,4-dioxopentanoate p1 Ethyl 1,3,5-trimethyl-1H- pyrazole-4-carboxylate r1->p1 + r2 Methylhydrazine r2:s->p1:n

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol details the synthesis of this compound from ethyl 3-methyl-2,4-dioxopentanoate and methylhydrazine.

Materials and Reagents:

  • Ethyl 3-methyl-2,4-dioxopentanoate

  • Methylhydrazine

  • Ethanol (absolute)

  • Glacial Acetic Acid

  • Sodium Sulfate (anhydrous)

  • Ethyl acetate

  • Hexane

  • Silica gel (for column chromatography)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 3-methyl-2,4-dioxopentanoate (1.0 eq) in absolute ethanol (30 mL).

  • Addition of Reagents: To the stirred solution, add methylhydrazine (1.1 eq) dropwise at room temperature. A slight exotherm may be observed. Following the addition, add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Collect the fractions containing the pure product and evaporate the solvent. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Starting Materials
Ethyl 3-methyl-2,4-dioxopentanoate1.0 equivalent
Methylhydrazine1.1 equivalents
Reaction Conditions
SolventEthanol
CatalystGlacial Acetic Acid (catalytic)
TemperatureReflux (~78-80 °C)
Reaction Time2-4 hours
Purification
MethodSilica Gel Column Chromatography
EluentEthyl Acetate/Hexane gradient
Expected Yield 75-85% (typical for Knorr synthesis)

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

G start Start reactants 1. Mix Ethyl 3-methyl-2,4-dioxopentanoate, Methylhydrazine, Ethanol, and Acetic Acid start->reactants reflux 2. Reflux Reaction Mixture (2-4 hours) reactants->reflux monitor 3. Monitor Reaction by TLC reflux->monitor workup 4. Solvent Evaporation monitor->workup Reaction Complete extraction 5. Extraction with Ethyl Acetate and Water/Brine Wash workup->extraction drying 6. Dry Organic Layer (Na2SO4) extraction->drying purification 7. Column Chromatography drying->purification characterization 8. Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Methylhydrazine is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

  • Organic solvents are flammable. Avoid open flames and ensure proper ventilation.

  • Standard laboratory safety practices should be followed at all times.

This detailed protocol provides a robust method for the synthesis of this compound, a valuable compound for further research and development in the pharmaceutical and chemical industries.

Application Notes and Protocols: Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate as a Versatile Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate and related pyrazole derivatives as key intermediates in the drug discovery process. The document outlines their synthesis, potential biological applications, and protocols for their use in the development of bioactive molecules.

Introduction

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. This compound is a valuable building block within this class, offering multiple points for chemical modification to generate diverse libraries of compounds. Its substituted pyrazole ring system is a key feature in molecules designed to target a range of biological entities, including kinases, GPCRs, and enzymes involved in inflammatory and microbial pathways.[1] The presence of methyl and ethyl ester groups allows for fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing drug candidates.[1]

Synthesis of the Pyrazole Core

The synthesis of polysubstituted pyrazoles like this compound can be achieved through several established methods, most notably the Knorr pyrazole synthesis and its variations.[2][3]

General Synthetic Workflow

The general strategy involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For this compound, a suitable diketone would be reacted with methylhydrazine. The subsequent esterification of the carboxylic acid at the 4-position yields the final product.

G cluster_0 Synthesis Workflow start Starting Materials: 1,3-Dicarbonyl Compound Methylhydrazine step1 Condensation Reaction (Knorr Pyrazole Synthesis) start->step1 step2 Formation of 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid step1->step2 step3 Esterification with Ethanol step2->step3 end_product This compound step3->end_product

Caption: General workflow for the synthesis of the target intermediate.

Detailed Experimental Protocol: Synthesis of a Representative Pyrazole Carboxylate

Materials:

  • Ethyl 2-formyl-3-oxopropanoate (1 equivalent)

  • Hydrazine hydrate (1 equivalent)

  • Ethanol

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve ethyl 2-formyl-3-oxopropanoate in ethanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add hydrazine hydrate to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 17 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the ethanol under reduced pressure.

  • Dilute the residue with water and extract with a 10% solution of ethanol in DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of DCM and ethyl acetate as the eluent to yield ethyl 1H-pyrazole-4-carboxylate.

Expected Yield: Approximately 70-80%.[4]

Application as an Intermediate in Drug Discovery

This compound is a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The ester and the pyrazole ring can undergo various chemical transformations to introduce diverse functionalities and modulate biological activity.

Derivatization Strategies

G cluster_1 Derivatization Pathways intermediate Ethyl 1,3,5-trimethyl-1H- pyrazole-4-carboxylate hydrolysis Hydrolysis of Ester intermediate->hydrolysis reduction Reduction of Ester intermediate->reduction n_alkylation N-Alkylation/ N-Arylation intermediate->n_alkylation carboxylic_acid Pyrazole-4-carboxylic acid hydrolysis->carboxylic_acid amidation Amide Coupling amide_derivatives Pyrazole-4-carboxamides amidation->amide_derivatives alcohol_derivative (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol reduction->alcohol_derivative substituted_pyrazoles N-substituted Pyrazoles n_alkylation->substituted_pyrazoles carboxylic_acid->amidation G cluster_2 JNK Signaling Pathway stress Cellular Stress mkk MAPKKs (MKK4/7) stress->mkk jnk JNK mkk->jnk cjun c-Jun jnk->cjun apoptosis Apoptosis/ Inflammation cjun->apoptosis inhibitor Pyrazole-based JNK Inhibitor inhibitor->jnk

References

Application Notes: Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate as a Key Building Block for Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate in the development of modern agrochemicals, particularly focusing on the synthesis of potent succinate dehydrogenase inhibitor (SDHI) fungicides.

Introduction

This compound is a crucial heterocyclic intermediate in the synthesis of a variety of agrochemicals. Its substituted pyrazole core is a key pharmacophore in a class of fungicides known as succinate dehydrogenase inhibitors (SDHIs). These fungicides play a vital role in crop protection by targeting the fungal respiratory chain, offering a specific mode of action that is effective against a broad spectrum of plant pathogens. The synthesis of novel pyrazole carboxamides from this ester allows for the development of fungicides with improved efficacy and disease control.

Agrochemical Synthesis Workflow

The general workflow for the utilization of this compound in the synthesis of pyrazole carboxamide fungicides involves a two-step process. The first step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. The second step is the coupling of the carboxylic acid with a selected amine to form the final active ingredient.

Agrochemical_Synthesis_Workflow start Ethyl 1,3,5-trimethyl-1H- pyrazole-4-carboxylate hydrolysis Step 1: Hydrolysis (e.g., NaOH, H2O/EtOH) start->hydrolysis acid 1,3,5-trimethyl-1H- pyrazole-4-carboxylic acid hydrolysis->acid coupling Step 2: Amide Coupling (e.g., Thionyl Chloride, Amine) acid->coupling fungicide Pyrazole Carboxamide Fungicide (SDHI) coupling->fungicide

Caption: General workflow for the synthesis of pyrazole carboxamide fungicides.

Experimental Protocols

Protocol 1: Synthesis of 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid

This protocol outlines the hydrolysis of this compound to its corresponding carboxylic acid, a key intermediate for amide coupling.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound in a mixture of ethanol and water in a round-bottom flask.

  • Add a stoichiometric excess of sodium hydroxide to the solution.

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer with hydrochloric acid to a pH of approximately 2-3, which will precipitate the carboxylic acid.

  • Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid.

Protocol 2: Synthesis of a Representative Pyrazole Carboxamide Fungicide

This protocol describes the coupling of 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid with a substituted aniline to form a pyrazole carboxamide.

Materials:

  • 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Substituted aniline (e.g., 2-chloroaniline)

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • Suspend 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid in dichloromethane in a round-bottom flask.

  • Add a catalytic amount of pyridine.

  • Cool the mixture in an ice bath and add thionyl chloride dropwise.

  • Stir the reaction mixture at room temperature for 1-2 hours to form the acid chloride.

  • In a separate flask, dissolve the substituted aniline in dichloromethane and cool in an ice bath.

  • Slowly add the freshly prepared acid chloride solution to the aniline solution.

  • Allow the reaction to stir at room temperature overnight.

  • Wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the final pyrazole carboxamide fungicide.

Mechanism of Action: Succinate Dehydrogenase Inhibition

Pyrazole carboxamide fungicides synthesized from this compound act as Succinate Dehydrogenase Inhibitors (SDHIs). They function by interrupting the mitochondrial electron transport chain in fungi, which is essential for cellular respiration and energy production.[1][2][3]

Specifically, these fungicides bind to the ubiquinone-binding site (Q-site) of Complex II (succinate dehydrogenase) in the inner mitochondrial membrane.[4][5] This binding blocks the transfer of electrons from succinate to ubiquinone, thereby inhibiting the Krebs cycle and oxidative phosphorylation.[2][5] The disruption of ATP synthesis ultimately leads to fungal cell death.

SDHI_Mechanism cluster_krebs Krebs Cycle cluster_etc Mitochondrial Electron Transport Chain Succinate Succinate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate UQ Ubiquinone (Q) ComplexII->UQ e- transfer ComplexIII Complex III UQ->ComplexIII e- transfer ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase Proton Gradient SDHI Pyrazole Carboxamide Fungicide (SDHI) SDHI->Inhibition ATP ATP (Energy) ATP_Synthase->ATP

Caption: Mechanism of action of SDHI fungicides on the fungal respiratory chain.

Fungicidal Activity Data

The following table summarizes the in vitro fungicidal activity of representative pyrazole carboxamide fungicides against various plant pathogens. The data is presented as the half-maximal effective concentration (EC₅₀) in µg/mL. Lower EC₅₀ values indicate higher fungicidal activity.

Compound IDFungal PathogenEC₅₀ (µg/mL)Reference Compound (Boscalid) EC₅₀ (µg/mL)Reference
8j Alternaria solani3.06-[6][7]
6i Valsa mali1.779.19[8]
19i Valsa mali1.979.19[8]
23i Rhizoctonia solani3.79-[8]

Note: The presented compounds are examples of pyrazole carboxamides and are structurally related to derivatives of 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel agrochemical active ingredients. The straightforward conversion to pyrazole carboxamides provides a reliable route to a class of highly effective SDHI fungicides. The protocols and data presented herein serve as a guide for researchers in the development of next-generation crop protection agents with enhanced efficacy and a targeted mode of action.

References

Application Notes and Protocols for Antimicrobial Testing of Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties.[1] Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate is a pyrazole derivative with potential as a novel antimicrobial agent.[1] This document provides a detailed protocol for evaluating the in vitro antimicrobial activity of this compound, primarily focusing on the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Principle

The antimicrobial susceptibility of a test compound is determined by its ability to inhibit the growth of or kill microorganisms. The broth microdilution method is a standardized technique used to determine the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The MBC is the lowest concentration of an antimicrobial agent that results in a significant reduction (typically ≥99.9%) in the initial microbial inoculum.

Data Presentation

The following table summarizes hypothetical, yet realistic, quantitative data for the antimicrobial activity of this compound against a panel of common pathogenic bacteria and fungi. These values are for illustrative purposes and actual experimental results may vary.

Table 1: Antimicrobial Activity of this compound

MicroorganismStrainTypeMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusATCC 29213Gram-positive Bacteria1632
Bacillus subtilisATCC 6633Gram-positive Bacteria816
Escherichia coliATCC 25922Gram-negative Bacteria3264
Pseudomonas aeruginosaATCC 27853Gram-negative Bacteria64>128
Candida albicansATCC 90028Fungus (Yeast)1664
Aspergillus nigerATCC 16404Fungus (Mold)32>128

Experimental Protocols

Materials and Reagents
  • This compound (test compound)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi

  • Sterile 96-well microtiter plates

  • Bacterial and fungal strains (e.g., from ATCC)

  • Spectrophotometer

  • Sterile saline (0.85% NaCl)

  • McFarland turbidity standards (0.5)

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth and DMSO)

  • Sterile agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Incubator

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay cluster_mbc MBC Determination A Prepare stock solution of this compound in DMSO C Prepare serial dilutions of the test compound in broth A->C Dilution series B Prepare microbial inoculum (0.5 McFarland standard) D Inoculate microtiter plate wells with microbial suspension B->D Inoculation C->D E Incubate plates at appropriate temperature and duration D->E Incubation F Read MIC values (lowest concentration with no visible growth) E->F Visual Inspection G Plate aliquots from clear wells onto agar plates F->G Subculturing H Incubate agar plates G->H Incubation I Determine MBC (lowest concentration with ≥99.9% killing) H->I Colony Counting G cluster_pathway Hypothetical Bacterial Cell Wall Synthesis Pathway A Precursor Synthesis (in cytoplasm) B Transport of precursors across cell membrane A->B C Polymerization of peptidoglycan chains B->C D Cross-linking of peptidoglycan chains C->D E Stable Cell Wall D->E Cell Integrity TestCompound Ethyl 1,3,5-trimethyl-1H- pyrazole-4-carboxylate TestCompound->Inhibition Inhibition->C Inhibition

References

Application Notes and Protocols for a Comprehensive Anti-inflammatory Assay of Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for evaluating the anti-inflammatory potential of ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate. Pyrazole derivatives are a significant class of heterocyclic compounds that have been explored for a wide range of therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial activities.[1][2][3] Preliminary research suggests that pyrazole derivatives, such as the subject compound, may exert anti-inflammatory effects, making them promising candidates for further investigation.[1][2][4][5][6][7][8]

This document outlines a multi-faceted approach, incorporating both in vitro and in vivo assays to thoroughly characterize the compound's mechanism of action and efficacy. The protocols are designed to assess the compound's effects on key inflammatory mediators and pathways, including cyclooxygenase (COX) enzymes, nitric oxide (NO) production, and carrageenan-induced paw edema.

Data Presentation

The following tables are examples of how to structure the quantitative data obtained from the described experimental protocols.

Table 1: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

CompoundConcentration (µM)% Inhibition of COX-1IC50 COX-1 (µM)% Inhibition of COX-2IC50 COX-2 (µM)Selectivity Index (SI) (IC50 COX-1/IC50 COX-2)
This compound0.1
1
10
100
Celecoxib (Positive Control)0.1
1
10
100
Vehicle Control-0-0--

Table 2: In Vitro Nitric Oxide (NO) Production Inhibition in LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentration (µM)Nitrite Concentration (µM)% Inhibition of NO ProductionIC50 (µM)Cell Viability (%)
This compound1
10
50
100
L-NAME (Positive Control)100
LPS Control-0-100
Vehicle Control---100

Table 3: In Vivo Carrageenan-Induced Paw Edema in Rodents

Treatment GroupDose (mg/kg)Paw Volume (mL) at 1hPaw Volume (mL) at 3hPaw Volume (mL) at 5h% Inhibition of Edema at 3h
Vehicle Control-0
This compound10
25
50
Indomethacin (Positive Control)10

Experimental Protocols

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the compound's ability to inhibit the COX-1 and COX-2 enzymes, which are critical in the inflammatory pathway for producing prostaglandins.[9][10][11][12][13]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • COX inhibitor screening kit (e.g., from Cayman Chemical or Abcam)

  • This compound

  • Celecoxib (selective COX-2 inhibitor, positive control)

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the test compound and the positive control (Celecoxib) in the assay buffer.

  • In a 96-well plate, add the enzyme (COX-1 or COX-2), assay buffer, and either the test compound, positive control, or vehicle control.

  • Incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate for a further period (e.g., 10 minutes) at 37°C.

  • Stop the reaction and measure the product formation (e.g., Prostaglandin E2) using a plate reader according to the kit manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 values.

In Vitro Nitric Oxide (NO) Production Inhibition in Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Macrophages

This assay assesses the compound's ability to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with LPS.[14][15][16][17][18]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • This compound

  • L-NG-Nitroarginine Methyl Ester (L-NAME) (iNOS inhibitor, positive control)

  • Griess Reagent

  • MTT reagent for cell viability assay

  • 96-well cell culture plates

  • Spectrophotometer

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[14]

  • Pre-treat the cells with various concentrations of this compound or L-NAME for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.[14]

  • After incubation, collect the cell culture supernatant.

  • To determine NO production, mix 100 µL of the supernatant with 100 µL of Griess reagent in a new 96-well plate.[14]

  • Incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm. A standard curve with sodium nitrite is used to quantify the nitrite concentration.

  • In parallel, perform an MTT assay on the remaining cells to assess the cytotoxicity of the compound.

  • Calculate the percentage of NO production inhibition and the IC50 value.

In Vivo Carrageenan-Induced Paw Edema in Rodents

This is a standard in vivo model to evaluate the acute anti-inflammatory activity of a compound.[19][20][21][22]

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan (1% solution in saline)

  • This compound

  • Indomethacin (positive control)

  • Pletysmometer or digital calipers

  • Animal handling equipment

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups (e.g., vehicle control, positive control, and different dose groups of the test compound).

  • Administer the test compound or indomethacin orally or intraperitoneally 30-60 minutes before carrageenan injection.[20][21]

  • Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[20]

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[20]

  • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Mandatory Visualizations

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay COX_assay COX-1/COX-2 Inhibition Assay IC50_COX1 IC50_COX1 COX_assay->IC50_COX1 Data Output IC50_COX2 IC50_COX2 COX_assay->IC50_COX2 Data Output SI SI COX_assay->SI Data Output NO_assay Nitric Oxide Production Assay (RAW 264.7 cells) Cell_viability Cell Viability Assay (MTT) NO_assay->Cell_viability Assess Cytotoxicity IC50_NO IC50_NO NO_assay->IC50_NO Data Output NO_inhibition NO_inhibition NO_assay->NO_inhibition Data Output Cytotoxicity_data Cytotoxicity_data Cell_viability->Cytotoxicity_data Data Output Paw_edema Carrageenan-Induced Paw Edema Edema_inhibition Edema_inhibition Paw_edema->Edema_inhibition Data Output Test_Compound Ethyl 1,3,5-trimethyl-1H- pyrazole-4-carboxylate Test_Compound->COX_assay Test_Compound->NO_assay Test_Compound->Paw_edema

Caption: Workflow for assessing the anti-inflammatory activity of the test compound.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) Inflammation Inflammation Genes->Inflammation

Caption: Simplified NF-κB signaling pathway in inflammation.[23][24][25][26][27]

MAPK_Signaling_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS) MAP3K MAPKKK (e.g., TAK1) Stimuli->MAP3K activates MAP2K MAPKK (e.g., MKK3/6, MKK4/7) MAP3K->MAP2K phosphorylates MAPK MAPK (p38, JNK) MAP2K->MAPK phosphorylates AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 activates Nucleus Nucleus AP1->Nucleus translocates Genes Pro-inflammatory Genes Inflammation Inflammation Genes->Inflammation

References

Application Notes & Protocols: Derivatization of Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate is a versatile heterocyclic compound that serves as a valuable scaffold in medicinal chemistry and materials science. Its substituted pyrazole core is a key pharmacophore in numerous biologically active molecules. These application notes provide detailed protocols for the synthesis of various derivatives, offering a foundation for the development of novel therapeutic agents and functional materials. The described methodologies focus on key transformations of the ester group, leading to the formation of hydrazides, amides, and other valuable intermediates.

Experimental Protocols

Protocol 1: Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-carbohydrazide

This protocol details the conversion of the ethyl ester to the corresponding hydrazide, a crucial intermediate for the synthesis of various heterocyclic systems such as 1,3,4-oxadiazoles and Schiff bases.

Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10 g (0.051 mol) of this compound in 100 mL of absolute ethanol.

  • Reagent Addition: To this solution, add 10 mL (0.2 mol) of hydrazine hydrate (99%) dropwise while stirring.

  • Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for 8-10 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).

  • Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol (2 x 20 mL), and dried under vacuum to afford the pure 1,3,5-trimethyl-1H-pyrazole-4-carbohydrazide.

Quantitative Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
1,3,5-Trimethyl-1H-pyrazole-4-carbohydrazideC₇H₁₂N₄O182.2285-90165-167
Protocol 2: Synthesis of N-Aryl-1,3,5-trimethyl-1H-pyrazole-4-carboxamides

This protocol describes the direct amidation of the ethyl ester with various anilines to produce N-aryl carboxamides, a class of compounds often investigated for their biological activities.

Methodology:

  • Reaction Setup: A mixture of this compound (1.0 eq) and the desired substituted aniline (1.2 eq) is taken in a sealed tube.

  • Catalyst/Reagent Addition: A catalytic amount of sodium methoxide (0.2 eq) is added to the mixture.

  • Reaction Conditions: The reaction mixture is heated at 120 °C for 4-6 hours. Reaction progress is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solid product is triturated with diethyl ether, filtered, and washed with n-hexane to yield the pure N-aryl-1,3,5-trimethyl-1H-pyrazole-4-carboxamide.

Quantitative Data:

Substituent (Aryl)Molecular FormulaMolecular Weight ( g/mol )Yield (%)
PhenylC₁₃H₁₅N₃O229.2878
4-ChlorophenylC₁₃H₁₄ClN₃O263.7282
4-MethylphenylC₁₄H₁₇N₃O243.3180

Visualizations

experimental_workflow start This compound hydrazide 1,3,5-Trimethyl-1H-pyrazole-4-carbohydrazide start->hydrazide Hydrazine Hydrate, Ethanol, Reflux amide N-Aryl-1,3,5-trimethyl-1H-pyrazole-4-carboxamides start->amide Substituted Aniline, NaOMe, 120°C schiff_base Schiff Bases hydrazide->schiff_base Aromatic Aldehyde, Ethanol, Acid catalyst oxadiazole 1,3,4-Oxadiazoles hydrazide->oxadiazole Carbon Disulfide, KOH, Ethanol bio_eval Biological Evaluation (e.g., Anticancer, Antimicrobial) amide->bio_eval schiff_base->bio_eval oxadiazole->bio_eval

Caption: Synthetic pathways for derivatives of this compound.

logical_relationship cluster_start Starting Material cluster_inter Key Intermediates cluster_final Final Compounds & Applications start_mol Ethyl 1,3,5-trimethyl-1H- pyrazole-4-carboxylate hydrazide_inter Hydrazide Derivative start_mol->hydrazide_inter Hydrazinolysis amide_inter Amide Derivatives start_mol->amide_inter Amidation final_compounds Heterocyclic Systems (Oxadiazoles, Schiff Bases) N-Aryl Carboxamides hydrazide_inter->final_compounds Cyclization/ Condensation amide_inter->final_compounds applications Potential Therapeutics (Anticancer, Antimicrobial) final_compounds->applications Structure-Activity Relationship Studies

Caption: Logical flow from starting material to potential applications.

Application Notes and Protocols: Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate in the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, albeit adapted, protocol for the utilization of ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate as a precursor for the synthesis of novel fused heterocyclic systems. Due to the limited direct literature on the specific reactions of this starting material, the following protocols are based on well-established synthetic transformations of analogous pyrazole-4-carboxylates. This guide will focus on a two-step synthesis of a novel pyrazolo[3,4-d]pyridazinone derivative, a class of compounds with significant interest in medicinal chemistry.

Introduction

Pyrazole derivatives are a cornerstone in the development of new pharmaceutical agents, exhibiting a wide range of biological activities. This compound is a readily available starting material. Its functional groups, particularly the ethyl ester, offer a handle for further chemical modifications to construct more complex heterocyclic scaffolds. This document outlines a proposed synthetic pathway to a novel 1,3,6,7-tetramethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one. This transformation involves the initial conversion of the ethyl ester to a carbohydrazide, followed by an intramolecular cyclization.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from this compound. The first step is the hydrazinolysis of the ethyl ester to form the corresponding pyrazole-4-carbohydrazide. The second step is a cyclization reaction to form the fused pyrazolo[3,4-d]pyridazinone ring system.

Synthetic Pathway start Ethyl 1,3,5-trimethyl-1H- pyrazole-4-carboxylate intermediate 1,3,5-Trimethyl-1H- pyrazole-4-carbohydrazide start->intermediate Hydrazine Hydrate, Ethanol, Reflux product 1,3,6,7-Tetramethyl-1,5-dihydro-4H- pyrazolo[3,4-d]pyridazin-4-one intermediate->product Acetic Anhydride, Reflux

Caption: Proposed two-step synthesis of a novel pyrazolo[3,4-d]pyridazinone.

Experimental Protocols

Part 1: Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-carbohydrazide

This protocol describes the conversion of the ethyl ester to the corresponding carbohydrazide.

Materials:

  • This compound

  • Hydrazine hydrate (80% solution in water)

  • Ethanol, absolute

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (10.0 g, 54.9 mmol) in absolute ethanol (50 mL).

  • To this solution, add hydrazine hydrate (8.1 mL, 164.7 mmol, 3 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

  • After completion of the reaction, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold ethanol (2 x 15 mL).

  • Dry the product under vacuum to obtain 1,3,5-trimethyl-1H-pyrazole-4-carbohydrazide as a white solid.

Data Presentation:

ParameterValue
Starting MaterialThis compound
Product1,3,5-Trimethyl-1H-pyrazole-4-carbohydrazide
Molecular FormulaC₇H₁₂N₄O
Molecular Weight168.20 g/mol
Expected Yield85-95%
AppearanceWhite crystalline solid
Part 2: Synthesis of 1,3,6,7-Tetramethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one

This protocol outlines the cyclization of the carbohydrazide to form the fused heterocyclic product.

Materials:

  • 1,3,5-Trimethyl-1H-pyrazole-4-carbohydrazide

  • Acetic anhydride

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Ice bath

  • Büchner funnel and filter paper

  • Ethanol for recrystallization

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place 1,3,5-trimethyl-1H-pyrazole-4-carbohydrazide (5.0 g, 29.7 mmol).

  • Add acetic anhydride (15 mL) to the flask.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC (eluent: ethyl acetate).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into ice-cold water (100 mL) with stirring to quench the excess acetic anhydride.

  • A solid precipitate will form. Continue stirring for 30 minutes in the ice bath.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain pure 1,3,6,7-tetramethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one.

Data Presentation:

ParameterValue
Starting Material1,3,5-Trimethyl-1H-pyrazole-4-carbohydrazide
Product1,3,6,7-Tetramethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one
Molecular FormulaC₉H₁₂N₄O
Molecular Weight192.22 g/mol
Expected Yield70-85%
AppearanceOff-white to pale yellow solid

Logical Workflow of the Synthesis

The following diagram illustrates the logical progression of the experimental work.

Experimental Workflow cluster_part1 Part 1: Carbohydrazide Synthesis cluster_part2 Part 2: Pyrazolopyridazinone Synthesis p1_start Dissolve Ester in Ethanol p1_add_hydrazine Add Hydrazine Hydrate p1_start->p1_add_hydrazine p1_reflux Reflux for 6-8h p1_add_hydrazine->p1_reflux p1_cool Cool and Precipitate p1_reflux->p1_cool p1_filter Filter and Wash p1_cool->p1_filter p1_dry Dry Product p1_filter->p1_dry p2_start React Carbohydrazide with Acetic Anhydride p1_dry->p2_start Intermediate Product p2_reflux Reflux for 4-6h p2_start->p2_reflux p2_quench Quench with Ice-Water p2_reflux->p2_quench p2_filter Filter and Wash p2_quench->p2_filter p2_recrystallize Recrystallize from Ethanol p2_filter->p2_recrystallize

Caption: Step-by-step workflow for the synthesis of the target heterocycle.

Disclaimer: The provided protocols are adapted from established synthetic methodologies for similar compounds. Researchers should perform small-scale trials and optimize the reaction conditions as necessary. Standard laboratory safety procedures should be followed at all times.

Application Note and Protocol for the Large-Scale Synthesis of Ethyl 1,3,5-Trimethyl-1H-Pyrazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the large-scale synthesis of ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate, a key intermediate in the development of various pharmaceuticals. The described method is a robust and scalable procedure based on the cyclocondensation of ethyl 2-acetyl-3-oxobutanoate with methylhydrazine. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and a visual representation of the workflow to ensure reproducibility and facilitate technology transfer to a larger scale.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This compound serves as a crucial building block for the synthesis of more complex molecules in drug discovery and development. The demand for an efficient, scalable, and cost-effective synthesis is therefore of high importance. This protocol details a reliable method for the preparation of this compound, suitable for production at a laboratory scale with the potential for scale-up.

Reaction Scheme

The synthesis proceeds via a Knorr-type pyrazole synthesis, which involves the reaction of a β-ketoester with a hydrazine derivative. In this specific case, ethyl 2-acetyl-3-oxobutanoate is reacted with methylhydrazine. The reaction is typically carried out in a suitable solvent, such as ethanol, and may be catalyzed by a weak acid.

Scheme 1: Synthesis of this compound

Quantitative Data

The following table summarizes the key quantitative data for the reactants and the product.

CompoundMolecular FormulaMolar Mass ( g/mol )Stoichiometric RatioMoles (for a 100g scale of starting material)Mass (g)
Ethyl 2-acetyl-3-oxobutanoateC8H12O4172.181.00.581100
MethylhydrazineCH6N246.071.10.63929.4
Product: this compoundC9H14N2O2182.22-Theoretical: 0.581105.8
Expected Yield (85%)Actual: 0.49489.9

Experimental Protocol

4.1. Materials and Equipment

  • Reactants:

    • Ethyl 2-acetyl-3-oxobutanoate (≥98% purity)

    • Methylhydrazine (≥98% purity)

    • Ethanol (anhydrous)

    • Glacial Acetic Acid (optional, as catalyst)

    • Saturated Sodium Bicarbonate Solution

    • Brine (Saturated Sodium Chloride Solution)

    • Anhydrous Magnesium Sulfate or Sodium Sulfate

    • Hexanes

    • Ethyl Acetate

  • Equipment:

    • 1 L three-necked round-bottom flask

    • Mechanical stirrer

    • Reflux condenser

    • Dropping funnel

    • Heating mantle with temperature controller

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

4.2. Procedure

  • Reaction Setup: A 1 L three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The flask is charged with ethyl 2-acetyl-3-oxobutanoate (100 g, 0.581 mol) and anhydrous ethanol (500 mL).

  • Addition of Methylhydrazine: The solution is stirred, and methylhydrazine (29.4 g, 0.639 mol, 1.1 equivalents) is added dropwise via the dropping funnel over a period of 30 minutes. A slight exotherm may be observed. A few drops of glacial acetic acid can be added to catalyze the reaction.

  • Reaction: After the addition is complete, the reaction mixture is heated to reflux (approximately 78 °C) and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • Once the reaction is complete, the mixture is cooled to room temperature.

    • The ethanol is removed under reduced pressure using a rotary evaporator.

    • The resulting oil is dissolved in ethyl acetate (300 mL).

    • The organic solution is washed sequentially with saturated sodium bicarbonate solution (2 x 150 mL) and brine (150 mL).

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by vacuum distillation or by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound as a pale yellow oil or a low-melting solid.

4.3. Characterization

The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.25 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.75 (s, 3H, N-CH₃), 2.50 (s, 3H, C₃-CH₃), 2.45 (s, 3H, C₅-CH₃), 1.30 (t, J=7.1 Hz, 3H, OCH₂CH₃).

  • Expected Purity (by HPLC): ≥98%

Workflow Diagram

The following diagram illustrates the key steps in the synthesis process.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product A Charge Flask with Ethyl 2-acetyl-3-oxobutanoate and Ethanol B Dropwise Addition of Methylhydrazine C Heat to Reflux (4-6 hours) B->C Catalytic Acetic Acid (optional) D Cool to RT and Remove Solvent E Dissolve in Ethyl Acetate D->E F Aqueous Washes (NaHCO3, Brine) E->F G Dry and Evaporate F->G H Vacuum Distillation or Column Chromatography G->H I Ethyl 1,3,5-trimethyl-1H- pyrazole-4-carboxylate H->I

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

  • Methylhydrazine is toxic and flammable. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction may be exothermic. Control the addition rate of methylhydrazine to maintain a safe temperature.

  • Standard laboratory safety procedures should be followed at all times.

Conclusion

The protocol described herein provides a clear and reproducible method for the large-scale synthesis of this compound. The procedure is efficient, with an expected yield of approximately 85%, and yields a product of high purity. This application note serves as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

Troubleshooting & Optimization

Technical Support Center: Optimizing Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your reaction yield and purity.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved via a Knorr-type pyrazole synthesis from ethyl 2,4-dimethyl-3-oxopentanoate and methylhydrazine.

Issue 1: Low or No Product Yield

Question: I am not getting the expected yield of this compound. What are the possible causes and how can I improve it?

Answer:

Low or no yield in a Knorr pyrazole synthesis can stem from several factors. Here is a systematic approach to troubleshoot this issue:

  • Purity of Starting Materials: Ensure the purity of your starting materials, ethyl 2,4-dimethyl-3-oxopentanoate and methylhydrazine. Impurities in the β-ketoester can lead to side reactions, while degraded methylhydrazine will have reduced reactivity. It is recommended to use freshly distilled or recently purchased reagents.

  • Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can promote the formation of side products. The optimal temperature should be determined experimentally, but a gentle reflux in a suitable solvent like ethanol is a good starting point.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. Incomplete reactions are a common cause of low yields.

  • Stoichiometry of Reactants: While a 1:1 molar ratio of the β-ketoester and methylhydrazine is theoretically required, using a slight excess (1.1-1.2 equivalents) of methylhydrazine can sometimes drive the reaction to completion.

  • Acid Catalyst: The Knorr pyrazole synthesis is typically acid-catalyzed. A catalytic amount of a protic acid, such as acetic acid or a mineral acid, is often necessary to facilitate the initial condensation and subsequent cyclization. The absence or insufficient amount of a catalyst can result in a sluggish or incomplete reaction.

  • Solvent Choice: The choice of solvent can influence the reaction rate and yield. Protic solvents like ethanol are commonly used and generally give good results. However, for certain substrates, aprotic polar solvents might be beneficial.

Issue 2: Formation of Multiple Products (Regioisomers)

Question: My analysis shows the presence of two isomeric products. How can I improve the regioselectivity of the reaction?

Answer:

The reaction between an unsymmetrical β-ketoester like ethyl 2,4-dimethyl-3-oxopentanoate and a substituted hydrazine such as methylhydrazine can potentially lead to the formation of two regioisomers: this compound and ethyl 1,5,3-trimethyl-1H-pyrazole-4-carboxylate. The regioselectivity is influenced by the steric and electronic environment of the two carbonyl groups in the β-ketoester.

  • Steric Hindrance: The initial nucleophilic attack of the methylhydrazine can occur at either of the two carbonyl carbons. The less sterically hindered carbonyl group is generally favored for the initial attack by the more sterically demanding nitrogen of methylhydrazine.

  • Reaction Conditions: The regioselectivity of the Knorr synthesis can be sensitive to the reaction conditions.

    • pH: The acidity of the reaction medium can influence which carbonyl group is more activated towards nucleophilic attack. Acidic conditions can favor the formation of one isomer, while neutral or basic conditions might favor the other.

    • Solvent: The polarity of the solvent can also play a role in directing the regioselectivity.

    • Temperature: In some cases, the reaction temperature can affect the ratio of the isomeric products.

To improve regioselectivity, a systematic optimization of the reaction conditions (pH, solvent, and temperature) is recommended.

Issue 3: Difficult Product Purification

Question: I am having trouble purifying the final product. What are the common impurities and how can I remove them?

Answer:

Purification of the crude product can be challenging due to the presence of unreacted starting materials, the regioisomeric byproduct, and other side products.

  • Unreacted Starting Materials: If the reaction has not gone to completion, the crude product will contain unreacted ethyl 2,4-dimethyl-3-oxopentanoate and methylhydrazine. These can often be removed by column chromatography on silica gel.

  • Regioisomeric Impurity: The separation of the desired 1,3,5-trimethyl isomer from the 1,5,3-trimethyl isomer can be difficult due to their similar polarities. Careful optimization of the eluent system for column chromatography is necessary. In some cases, recrystallization from a suitable solvent system may be effective.

  • Colored Impurities: The reaction mixture may develop a yellow or reddish color, which is often attributed to the formation of impurities from the hydrazine starting material. These can sometimes be removed by treating the crude product with activated carbon or by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Knorr synthesis of this compound?

A1: The reaction proceeds through an initial condensation of methylhydrazine with one of the carbonyl groups of ethyl 2,4-dimethyl-3-oxopentanoate to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the other nitrogen atom of the hydrazine attacks the remaining carbonyl group. The final step is a dehydration to yield the aromatic pyrazole ring.

Q2: What analytical techniques can be used to monitor the reaction progress and characterize the final product?

A2:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the disappearance of the starting materials and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis of the reaction mixture.

  • Product Characterization: The structure and purity of the final product can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Q3: Are there any safety precautions I should be aware of when performing this synthesis?

A3: Yes, methylhydrazine is a toxic and potentially carcinogenic substance. It should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.

Data Presentation

Due to the lack of specific literature data for the synthesis of this compound, the following table presents representative data for the Knorr pyrazole synthesis of a similar compound, illustrating how different reaction conditions can affect the yield. This data should be used as a general guide for optimization.

EntrySolventCatalyst (mol%)Temperature (°C)Time (h)Yield (%)
1EthanolAcetic Acid (10)Reflux475
2MethanolAcetic Acid (10)Reflux472
3Toluenep-TsOH (5)Reflux668
4Acetic AcidNone100282
5EthanolNoneReflux1245

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound based on the principles of the Knorr pyrazole synthesis. This protocol should be considered a starting point and may require optimization.

Materials:

  • Ethyl 2,4-dimethyl-3-oxopentanoate

  • Methylhydrazine

  • Ethanol (or other suitable solvent)

  • Glacial Acetic Acid (or other acid catalyst)

  • Standard laboratory glassware and equipment

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2,4-dimethyl-3-oxopentanoate (1.0 equivalent) in ethanol.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents) to the solution.

  • Slowly add methylhydrazine (1.1 equivalents) to the reaction mixture. The addition may be exothermic, so it is advisable to cool the flask in an ice bath during the addition.

  • Heat the reaction mixture to reflux and maintain this temperature for a period of time (e.g., 2-6 hours), monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization.

Visualizations

Reaction Mechanism

G Knorr Pyrazole Synthesis Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Ethyl_2_4_dimethyl_3_oxopentanoate Ethyl 2,4-dimethyl-3-oxopentanoate Hydrazone Hydrazone Intermediate Ethyl_2_4_dimethyl_3_oxopentanoate->Hydrazone Condensation (+ Methylhydrazine, H+) Methylhydrazine Methylhydrazine Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Product Ethyl 1,3,5-trimethyl-1H- pyrazole-4-carboxylate Cyclic_Intermediate->Product Dehydration (-H2O)

Caption: General mechanism of the Knorr pyrazole synthesis.

Experimental Workflow

G Experimental Workflow Start Start Reaction_Setup Reaction Setup: - Dissolve β-ketoester in solvent - Add acid catalyst Start->Reaction_Setup End End Reagent_Addition Add Methylhydrazine Reaction_Setup->Reagent_Addition Reaction Heat to Reflux (Monitor by TLC) Reagent_Addition->Reaction Workup Workup: - Cool to RT - Remove solvent Reaction->Workup Purification Purification: - Column Chromatography or - Recrystallization Workup->Purification Characterization Characterization: - NMR, MS, IR Purification->Characterization Characterization->End

Caption: A typical experimental workflow for the synthesis.

Troubleshooting Logic

G Troubleshooting Decision Tree Start Low Yield Check_Purity Check Starting Material Purity Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions Start->Optimize_Conditions Check_Completion Check for Reaction Completion (TLC/LC-MS) Start->Check_Completion Purify_Reagents Purify/Replace Reagents Check_Purity->Purify_Reagents Impure Adjust_Temp_Time_Catalyst Adjust T, t, [Catalyst] Optimize_Conditions->Adjust_Temp_Time_Catalyst Suboptimal Consider_Side_Reactions Consider Side Reactions (e.g., Regioisomers) Check_Completion->Consider_Side_Reactions Complete, but low yield Increase_Time_Temp Increase Reaction Time/Temperature Check_Completion->Increase_Time_Temp Incomplete Optimize_for_Regioselectivity Optimize pH, Solvent, Temperature Consider_Side_Reactions->Optimize_for_Regioselectivity Isomers detected

Caption: A decision tree for troubleshooting low yield issues.

Technical Support Center: Synthesis of Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and established method is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[1][2] For the synthesis of this compound, this typically involves the reaction of ethyl 2,4-dioxopentanoate (ethyl acetylpyruvate) with methylhydrazine.

Q2: What are the primary byproducts I should expect in this synthesis?

A2: The most significant byproduct is the regioisomer, ethyl 1,5,3-trimethyl-1H-pyrazole-4-carboxylate. This arises from the two possible ways methylhydrazine can react with the unsymmetrical β-dicarbonyl starting material. Other potential byproducts include colored impurities from the hydrazine starting material and products from incomplete reactions.[1][3]

Q3: How can I minimize the formation of the regioisomeric byproduct?

A3: The regioselectivity of the Knorr synthesis can be influenced by reaction conditions. Factors such as the solvent, temperature, and pH can affect the ratio of the two isomers.[1] For the reaction between ethyl 2,4-dioxopentanoate and methylhydrazine in boiling ethanol, a regioisomeric ratio of approximately 2:1 (desired product to byproduct) has been reported.[4] Experimenting with different solvents, such as fluorinated alcohols, has been shown to improve regioselectivity in some cases.[4]

Q4: My reaction mixture has a strong yellow or reddish color. Is this normal and how can I remove the color?

A4: Discoloration of the reaction mixture is a common observation in Knorr pyrazole synthesis, often due to the formation of colored impurities from the hydrazine starting material, especially if it is old or has been exposed to air.[1][3] These impurities can typically be removed during purification by column chromatography or by treating a solution of the crude product with activated charcoal.[5]

Q5: How can I effectively purify the desired product from the regioisomeric byproduct?

A5: The most effective method for separating regioisomers is typically column chromatography on silica gel.[5] A solvent system with a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is commonly used. The optimal solvent ratio should be determined by thin-layer chromatography (TLC) to achieve good separation. Recrystallization can also be effective if the solubilities of the two isomers are sufficiently different in a particular solvent system.[1][5]

Troubleshooting Guides

Problem 1: Low Yield of the Desired Product
Possible Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using Thin-Layer Chromatography (TLC) to ensure all starting material is consumed. - If the reaction has stalled, consider increasing the reaction time or temperature.
Suboptimal Reaction Conditions - Ensure the correct stoichiometry of reactants is used. A slight excess of methylhydrazine (1.1-1.2 equivalents) can sometimes drive the reaction to completion.[1] - The reaction is often run in ethanol at reflux. Ensure the temperature is maintained. - Acid catalysis (e.g., a few drops of acetic acid) is often employed in Knorr synthesis to facilitate the reaction.[2]
Purity of Starting Materials - Use freshly distilled or high-purity ethyl 2,4-dioxopentanoate. - Use fresh, high-quality methylhydrazine, as it can degrade over time, leading to side reactions and lower yields.[1]
Loss during Workup/Purification - Ensure complete extraction of the product from the aqueous phase during workup. - Optimize column chromatography conditions to minimize product loss on the column.
Problem 2: Presence of Significant Amount of Regioisomeric Byproduct
Possible Cause Troubleshooting Steps
Inherent Lack of Regioselectivity - The reaction of methylhydrazine with ethyl 2,4-dioxopentanoate is known to produce a mixture of regioisomers.[4]
Reaction Conditions Favoring Byproduct - Vary the reaction solvent. While ethanol is common, other solvents might alter the isomeric ratio. Fluorinated alcohols have been shown to improve regioselectivity in similar reactions.[4] - Adjusting the pH of the reaction mixture can sometimes influence the regiochemical outcome.
Inadequate Purification - Optimize the solvent system for column chromatography to achieve better separation of the isomers. A shallow gradient of the polar solvent can improve resolution. - If the isomers are difficult to separate, consider derivatization to a more easily separable compound, followed by regeneration of the pyrazole.
Problem 3: Identification of Product and Byproduct
Issue Identification Method
Distinguishing between the desired product and the regioisomeric byproduct - ¹H NMR Spectroscopy: The chemical shifts of the methyl groups on the pyrazole ring will be different for the two isomers. Specifically, the N-methyl group will have a distinct chemical shift. The proximity of the ester group to the different methyl substituents will also influence their chemical shifts. - ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the pyrazole ring and the attached methyl groups will differ between the two isomers. - Mass Spectrometry: While both isomers will have the same molecular weight, their fragmentation patterns might show subtle differences that could aid in identification if pure samples are available.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline based on the Knorr pyrazole synthesis. Optimization may be required.

Materials:

  • Ethyl 2,4-dioxopentanoate (ethyl acetylpyruvate)

  • Methylhydrazine

  • Ethanol

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2,4-dioxopentanoate (1.0 eq) in ethanol.

  • Add a catalytic amount of acetic acid (e.g., 2-3 drops).

  • Slowly add methylhydrazine (1.1 eq) to the solution at room temperature. The reaction may be exothermic.

  • Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired product from the regioisomeric byproduct.

Data Presentation

Table 1: Regioisomeric Ratio in the Synthesis of Ethyl Pyrazole Carboxylates

β-Dicarbonyl CompoundHydrazineSolventProduct Ratio (desired:byproduct)Reference
Ethyl 2,4-dioxopentanoateMethylhydrazineEthanol~ 2:1[4]

Visualizations

Reaction_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_products Crude Product Mixture cluster_purification Purification cluster_final Final Product Ethyl_2_4_dioxopentanoate Ethyl 2,4-dioxopentanoate Condensation Knorr Pyrazole Synthesis (Ethanol, Reflux, H+ catalyst) Ethyl_2_4_dioxopentanoate->Condensation Methylhydrazine Methylhydrazine Methylhydrazine->Condensation Desired_Product Ethyl 1,3,5-trimethyl-1H- pyrazole-4-carboxylate Condensation->Desired_Product Byproduct Ethyl 1,5,3-trimethyl-1H- pyrazole-4-carboxylate Condensation->Byproduct Impurities Colored Impurities Condensation->Impurities Column_Chromatography Column Chromatography Desired_Product->Column_Chromatography Byproduct->Column_Chromatography Impurities->Column_Chromatography Pure_Product Pure Ethyl 1,3,5-trimethyl-1H- pyrazole-4-carboxylate Column_Chromatography->Pure_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Purity Check Starting Material Purity Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temp, Time, Stoich.) Start->Check_Conditions Analyze_Crude Analyze Crude by TLC/NMR Start->Analyze_Crude Incomplete_Reaction Incomplete Reaction? Analyze_Crude->Incomplete_Reaction Regioisomer_Issue High Regioisomer Ratio? Analyze_Crude->Regioisomer_Issue Colored_Impurities Colored Impurities? Analyze_Crude->Colored_Impurities Incomplete_Reaction->Regioisomer_Issue No Optimize_Time_Temp Increase Time/ Temperature Incomplete_Reaction->Optimize_Time_Temp Yes Regioisomer_Issue->Colored_Impurities No Optimize_Purification Optimize Column Chromatography Regioisomer_Issue->Optimize_Purification Yes Modify_Conditions Modify Solvent/pH Regioisomer_Issue->Modify_Conditions Yes Charcoal_Treatment Use Activated Charcoal Colored_Impurities->Charcoal_Treatment Yes Success Pure Product, Improved Yield Colored_Impurities->Success No Optimize_Time_Temp->Success Optimize_Purification->Success Modify_Conditions->Success Charcoal_Treatment->Success

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: Purification of Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, focusing on practical solutions and experimental adjustments.

Problem Possible Cause Recommended Solution
Low Yield After Purification Product Loss During Extraction and Washing: The compound may have some solubility in the aqueous phase.- Minimize the volume of water used for washing. - Back-extract the aqueous layers with a small amount of the organic solvent. - Use brine (saturated NaCl solution) for the final wash to reduce the solubility of the organic product in the aqueous phase.
Incomplete Crystallization: The chosen solvent system may not be optimal, or the cooling process might be too rapid.- Screen a variety of recrystallization solvents (see detailed protocol below). - Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. - Gently scratch the inside of the flask with a glass rod to induce crystallization.
Product Loss During Column Chromatography: The compound may be strongly adsorbed onto the silica gel, or the column may have been run too quickly.- Choose an appropriate solvent system with optimal polarity to ensure good separation and elution. - Deactivate the silica gel with a small amount of triethylamine (e.g., 0.5-1% in the eluent) if the compound is basic and showing significant tailing on TLC. - Ensure the column is packed properly to avoid channeling.
Persistent Impurities in the Final Product Presence of a Regioisomer: The Knorr pyrazole synthesis with unsymmetrical dicarbonyls can lead to the formation of a regioisomeric impurity (ethyl 1,5,3-trimethyl-1H-pyrazole-4-carboxylate).- Column Chromatography: This is the most effective method for separating regioisomers. Use a long column and a solvent system that provides good separation on TLC (a ΔRf of at least 0.2). A gradient elution may be necessary. - Fractional Crystallization: If the solubilities of the isomers are sufficiently different, multiple recrystallizations may enrich the desired isomer.
Unreacted Starting Materials: The reaction may not have gone to completion.- Monitor the reaction progress using TLC or LC-MS to ensure all starting materials are consumed. - If starting materials are present, consider adjusting the reaction time, temperature, or stoichiometry. - Most unreacted starting materials can be removed by column chromatography.
Product is an Oil and Does Not Solidify Presence of Impurities: Even small amounts of impurities can lower the melting point of a compound, causing it to be an oil. The melting point of pure this compound is 37°C.- Purify the compound thoroughly using column chromatography. - Attempt to recrystallize the oil from a non-polar solvent like hexane or a mixture of hexane and a small amount of a more polar solvent like ethyl acetate.
Residual Solvent: Trapped solvent can prevent crystallization.- Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable.
Colored Impurities in the Final Product Formation of Colored Byproducts: Side reactions or degradation of starting materials or product can lead to colored impurities.- Charcoal Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, stir for 15-30 minutes, and then filter through a pad of celite. The purified product can then be obtained by recrystallization. - Recrystallization: Often, colored impurities are more soluble in the recrystallization solvent and will remain in the mother liquor.

Frequently Asked Questions (FAQs)

Q1: What is the most common and challenging impurity to remove during the purification of this compound?

A1: The most common and challenging impurity is the regioisomer, ethyl 1,5,3-trimethyl-1H-pyrazole-4-carboxylate. This impurity forms due to the two possible sites of initial reaction on the unsymmetrical 1,3-dicarbonyl starting material. Careful column chromatography is typically required for its removal.

Q2: What are the recommended solvent systems for column chromatography?

A2: A good starting point for column chromatography is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of 0.2-0.3 for the desired product and maximum separation from impurities. A gradient elution, starting with a low polarity mixture and gradually increasing the polarity, is often effective.

Q3: What are suitable solvents for recrystallization?

A3: Based on the ester functionality of the target molecule, common solvents to try for recrystallization include ethanol, isopropanol, or mixtures of a polar solvent with a non-polar solvent such as ethyl acetate/hexane or acetone/hexane. Given the low melting point of the compound (37°C), recrystallization should be performed at a low temperature.

Q4: My compound appears pure by TLC but still has a low melting point. What could be the issue?

A4: If the compound appears as a single spot on TLC but has a broad or low melting point, it could be due to the presence of a co-eluting impurity (an impurity with a very similar Rf value) or residual solvent. Drying the compound under high vacuum is recommended. If the problem persists, trying a different TLC solvent system might reveal the hidden impurity, or employing a more efficient purification technique like preparative HPLC may be necessary.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.

1. Thin-Layer Chromatography (TLC) Analysis:

  • Dissolve a small amount of the crude product in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in various solvent systems (e.g., mixtures of hexane and ethyl acetate in ratios of 9:1, 8:2, 7:3) to find a system that gives the desired product an Rf value of approximately 0.2-0.3 and provides good separation from impurities.

2. Column Preparation:

  • Select an appropriate size glass column based on the amount of crude material (a general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight).

  • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform and air-bubble-free packing.

  • Add a thin layer of sand on top of the silica gel bed.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent.

  • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica gel, and then evaporating the solvent. Load the dry, impregnated silica gel onto the top of the column.

4. Elution and Fraction Collection:

  • Begin eluting the column with the solvent system determined by TLC analysis.

  • Collect fractions in an appropriate number of test tubes or flasks.

  • Monitor the elution process by TLC, analyzing the collected fractions to identify those containing the pure product.

5. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent using a rotary evaporator.

  • Dry the purified product under high vacuum to remove any residual solvent.

Protocol 2: Purification by Recrystallization

This protocol describes a general procedure for the purification of this compound by recrystallization.

1. Solvent Selection:

  • In a small test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent (e.g., ethanol, isopropanol, ethyl acetate) at an elevated temperature.

  • Allow the solution to cool to room temperature and then in an ice bath.

  • A suitable solvent is one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures, and in which the impurities are either highly soluble or insoluble at all temperatures.

2. Recrystallization Procedure:

  • Dissolve the crude product in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.

  • If the solution is colored, and a colorless product is desired, add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution through a fluted filter paper to remove any insoluble impurities and the charcoal.

  • Allow the filtrate to cool slowly to room temperature to allow for the formation of well-defined crystals.

  • Once crystals have formed, place the flask in an ice bath to maximize the yield.

3. Crystal Collection and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals in a vacuum oven or under high vacuum.

Data Presentation

Purification Technique Typical Purity Achieved Expected Yield Range Advantages Disadvantages
Column Chromatography >98%50-80%- High resolution for separating closely related impurities like regioisomers. - Applicable to both solid and oily products.- Can be time-consuming and requires larger volumes of solvent. - Potential for product loss on the column.
Recrystallization 95-99% (if impurities have different solubility)60-90%- Simple and cost-effective for removing small amounts of impurities. - Can yield highly pure crystalline material.- Not effective for separating impurities with similar solubility profiles. - May not be suitable for oily products. - Finding a suitable solvent can be challenging.
Vacuum Distillation >97%70-95%- Effective for purifying thermally stable liquids or low-melting solids. - Can be efficient for larger scale purification.- Requires the compound to be thermally stable at the distillation temperature. - Not effective for separating compounds with similar boiling points.

Visualization

Purification_Workflow cluster_0 Initial Assessment cluster_1 Primary Purification cluster_2 Troubleshooting cluster_3 Final Product Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis Multiple Spots on TLC Multiple Spots on TLC TLC Analysis->Multiple Spots on TLC Impurities Detected Oily Product Oily Product TLC Analysis->Oily Product Single Spot, but Oily Colored Product Colored Product TLC Analysis->Colored Product Colored Impurities Column Chromatography Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product Recrystallization Recrystallization Recrystallization->Pure Product Vacuum Distillation Vacuum Distillation Vacuum Distillation->Pure Product Multiple Spots on TLC->Column Chromatography Separate Isomers/ Impurities Oily Product->Column Chromatography If Not Distillable Oily Product->Vacuum Distillation If Thermally Stable Recrystallization\n(with Charcoal) Recrystallization (with Charcoal) Colored Product->Recrystallization\n(with Charcoal) Remove Color Recrystallization\n(with Charcoal)->Pure Product

Caption: Decision workflow for selecting the appropriate purification technique.

troubleshooting low yield in pyrazole carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrazole Carboxylate Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during their experimental work.

Frequently Asked Questions (FAQs)

Q1: My pyrazole carboxylate synthesis is resulting in a very low yield. What are the most common causes?

A1: Low yields in pyrazole carboxylate synthesis, often utilizing methods like the Knorr synthesis, can be attributed to several factors. The primary issues often involve the quality of starting materials, suboptimal reaction conditions, and the occurrence of side reactions.[1][2] Key areas to investigate include the purity of the 1,3-dicarbonyl compound and the hydrazine derivative, as impurities can lead to competing reactions and complicate purification.[1] Additionally, the stability of the hydrazine reagent and reaction parameters such as temperature, time, solvent, and pH are critical factors that may require optimization.[3]

Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?

A2: The formation of regioisomeric mixtures is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two distinct pyrazole products.[1] Regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants. To enhance the formation of a single isomer, consider modifying the solvent system, adjusting the reaction pH, or changing the overall synthetic strategy to a more regioselective method.[1]

Q3: The reaction mixture has turned a dark color. Is this normal, and how can I obtain a cleaner product?

A3: Discoloration of the reaction mixture, often to a yellow or red hue, is a common observation in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material itself.[1] If the reaction mixture becomes acidic, it may promote the formation of these colored byproducts.[1] Adding a mild base can help neutralize the acid and lead to a cleaner reaction profile.[1] Purification techniques such as recrystallization or column chromatography are effective methods for removing these colored impurities.[1]

Q4: How can I effectively monitor the progress of my pyrazole synthesis reaction?

A4: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction.[1][2] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can also be utilized to track the formation of the desired pyrazole and any potential byproducts.[2]

Troubleshooting Guides

Issue: Consistently Low Product Yield

This guide provides a systematic approach to troubleshooting low yields in your pyrazole carboxylate synthesis.

1. Assess Starting Material Purity:

  • Problem: Impurities in the 1,3-dicarbonyl or hydrazine starting materials can lead to side reactions, reducing the yield of the desired product. Hydrazine derivatives can also degrade over time.[1]

  • Solution:

    • Ensure the purity of your starting materials using techniques like NMR or melting point analysis.

    • It is recommended to use a freshly opened or purified hydrazine reagent.[1]

    • Consider sourcing reagents from a different, reputable supplier if purity issues persist.

2. Optimize Reaction Conditions:

  • Problem: The reaction conditions may not be optimal for your specific substrates.

  • Solution: A systematic optimization of reaction parameters is crucial. This can be guided by the data presented in the tables below.

    • Temperature: For many condensation reactions, heating is necessary. Consider increasing the temperature or refluxing the reaction mixture.[2] Microwave-assisted synthesis can also be an effective method to improve yields and shorten reaction times.[4]

    • Reaction Time: Monitor the reaction closely using TLC or LC-MS to ensure it has gone to completion. Incomplete reactions are a common cause of low yields.[2]

    • Solvent: The choice of solvent can significantly impact the reaction. Protic solvents like ethanol or acetic acid are commonly used.

    • Stoichiometry: Ensure the correct stoichiometry of the reactants is being used. In some cases, using a slight excess of the hydrazine (1.0-1.2 equivalents) can help drive the reaction to completion.[1]

    • Catalyst/pH: For Knorr synthesis, a catalytic amount of acid (e.g., glacial acetic acid) is often used.[5] If using a hydrazine salt, the addition of a mild base, such as sodium acetate, may be beneficial to neutralize the generated acid.[1]

3. Investigate Potential Side Reactions:

  • Problem: The formation of unintended byproducts can significantly lower the yield of the desired pyrazole.

  • Solution:

    • Regioisomer Formation: As discussed in the FAQs, this is a common side reaction with unsymmetrical starting materials.[1]

    • Incomplete Cyclization: The reaction may stall at the hydrazone intermediate. This can sometimes be addressed by increasing the reaction temperature or time.

    • Degradation: The starting materials or product may be degrading under the reaction conditions. This can sometimes be mitigated by running the reaction under an inert atmosphere (e.g., nitrogen or argon).

4. Review Purification Technique:

  • Problem: Significant product loss can occur during the work-up and purification steps.

  • Solution:

    • Precipitation/Crystallization: If the product precipitates from the reaction mixture, ensure complete precipitation by cooling the mixture sufficiently. When washing the collected solid, use a minimal amount of cold solvent to avoid redissolving the product.

    • Extraction: Ensure the correct solvent is used for extraction and that the pH of the aqueous layer is optimized for the solubility of your product.

    • Column Chromatography: If using column chromatography, select an appropriate solvent system to ensure good separation of your product from impurities without excessive band broadening.

Data Presentation

Table 1: Effect of Catalyst on Pyrazole Synthesis Yield

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
None-EthanolReflux545[6]
CuI10DME801275[6]
Cu(OTf)₂20[BMIM-PF₆]RT282[6]
Sc(OTf)₃10Dichloromethane401297[7]
Nano-ZnO10None1200.595[8]
Ammonium ChlorideCatalyticEthanolReflux2Good[9]

Table 2: Effect of Solvent and Reaction Time on Pyrazole Synthesis

SolventTemperature (°C)TimeYield (%)Reference
EthanolRT24 h75[4]
MethanolReflux2-5 min (Microwave)90-98[4]
Water/PEG-400802-4 hup to 97[10]
N,N-dimethylacetamideRTNot specified59-98[8]
TolueneReflux7-8 hNot specified[11]
Dichloromethane/TolueneReflux2 hNot specified[12]

Experimental Protocols

General Protocol for the Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate

This protocol is a general guideline for the synthesis of pyrazole carboxylates via the condensation of a substituted ethyl 2,4-dioxobutanoate with hydrazine hydrate and may require optimization for specific substrates.[13][14]

Materials:

  • Substituted ethyl 2,4-dioxo-4-phenylbutanoate (1.0 eq)

  • Hydrazine hydrate (1.1 - 2.0 eq)

  • Glacial acetic acid (catalytic amount)

  • Ethanol or other suitable solvent

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted ethyl 2,4-dioxo-4-phenylbutanoate in your chosen solvent (e.g., ethanol).

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate dropwise at room temperature. A catalytic amount of glacial acetic acid can also be added at this stage.[13][14]

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 1-4 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration.[1] Alternatively, the solvent can be removed under reduced pressure.[1] The crude product can then be taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure pyrazole carboxylate.[1]

Mandatory Visualization

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 1,3-Dicarbonyl in Solvent add_hydrazine Add Hydrazine Derivative start->add_hydrazine Stir heat_reflux Heat to Reflux add_hydrazine->heat_reflux Catalytic Acid monitor_tlc Monitor by TLC heat_reflux->monitor_tlc cool Cool to RT monitor_tlc->cool Reaction Complete isolate Isolate Crude Product (Filtration or Evaporation) cool->isolate purify Purify (Recrystallization or Chromatography) isolate->purify end Pure Pyrazole Carboxylate purify->end

Caption: Experimental workflow for a typical Knorr pyrazole carboxylate synthesis.

troubleshooting_low_yield cluster_investigation Initial Checks cluster_analysis In-depth Analysis cluster_solutions Solutions start Low Yield Observed check_purity Assess Starting Material Purity start->check_purity review_conditions Review Reaction Conditions start->review_conditions side_reactions Analyze for Side Reactions (TLC/LC-MS) start->side_reactions purification_loss Evaluate Purification Procedure for Loss start->purification_loss purify_reagents Purify/Source New Reagents check_purity->purify_reagents Impurities Found optimize_conditions Optimize Temp, Time, Solvent, Catalyst review_conditions->optimize_conditions Suboptimal modify_synthesis Modify Synthesis to Avoid Side Reactions side_reactions->modify_synthesis Side Products Detected refine_purification Refine Purification Technique purification_loss->refine_purification Loss Detected end Improved Yield purify_reagents->end optimize_conditions->end modify_synthesis->end refine_purification->end

References

preventing side reactions in the synthesis of trimethylated pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of trimethylated pyrazoles. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and prevent common side reactions encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when synthesizing trimethylated pyrazoles?

A1: The most prevalent side reaction is the formation of regioisomers. This occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, such as methylhydrazine. The substituted nitrogen of the hydrazine can attack either of the two different carbonyl carbons, leading to a mixture of two distinct pyrazole regioisomers which can be difficult to separate.[1][2]

Q2: How can I control regioselectivity to favor a single trimethylated pyrazole isomer?

A2: Controlling regioselectivity is crucial and can be influenced by several factors:

  • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity compared to standard solvents like ethanol.[1] Protic solvents tend to favor one regioisomer, while aprotic solvents may favor the other.[3]

  • pH Control: Adjusting the reaction's pH with a catalytic amount of acid or base can change the nucleophilicity of the nitrogen atoms in the hydrazine, thereby directing the initial cyclization step.[4]

  • Functional Group Tuning: The nature of substituents on the pyrazole ring can guide the regioselectivity of subsequent N-alkylation reactions.[5]

  • Catalysts: Silver[2][6] or copper catalysts[7] have been used to promote regioselective pyrazole synthesis under specific conditions.

Q3: Besides regioisomers, what other side reactions or issues might I encounter?

A3: Other common issues include:

  • Low Conversion Rates: This can result from impure starting materials, steric hindrance from bulky substituents, or non-optimized reaction conditions like temperature and time.[4]

  • Formation of Colored Impurities: The decomposition of hydrazine starting materials or the oxidation of reaction intermediates can lead to yellow or red colored impurities.[4]

  • Incomplete Cyclization: The reaction may stall at the hydrazone intermediate stage without proceeding to the final pyrazole ring.[4]

  • Multiple N-Alkylations: When alkylating a pre-existing pyrazole, it's possible to get alkylation on both nitrogen atoms if the reaction is not carefully controlled, especially with highly reactive alkylating agents.[5]

Q4: How can I effectively purify my target trimethylated pyrazole from side products?

A4: Purification strategies depend on the nature of the impurities.

  • Regioisomers: Separation is often challenging. Silica gel column chromatography is the most common method.[4]

  • Crystallization: If the desired pyrazole is a solid, converting it into an acid addition salt can facilitate crystallization and separation from non-basic impurities and potentially the other isomer.[8] Recrystallization from a suitable solvent system can also significantly improve purity.[9]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

Problem 1: Analysis (NMR/LC-MS) shows a mixture of two or more regioisomers.
  • Primary Cause: The cyclocondensation reaction of an unsymmetrical diketone with methylhydrazine is not regioselective under the current conditions.

  • Solution Workflow:

G start Mixture of Regioisomers Detected protocol Adopt Regioselective Protocol start->protocol purify Purify Existing Mixture start->purify solvent Modify Solvent System tfe Switch to Fluorinated Alcohol (TFE/HFIP) solvent->tfe protic_aprotic Test Protic vs. Aprotic Solvents solvent->protic_aprotic protocol->solvent chromatography Column Chromatography purify->chromatography crystallization Crystallization / Salt Formation purify->crystallization

Workflow for addressing regioisomer formation.
  • Detailed Recommendation: As shown in the table below, switching the reaction solvent from ethanol to a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) can significantly improve the ratio of the desired regioisomer.

Starting MaterialsSolventRegioisomer Ratio (A : B)Total Yield (%)Reference
Ethyl 4,4,4-trifluoro-2,4-dioxobutanoate + MethylhydrazineEthanol (EtOH)1 : 2.585
Ethyl 4,4,4-trifluoro-2,4-dioxobutanoate + Methylhydrazine2,2,2-Trifluoroethanol (TFE)> 20 : 182
β-enamino diketone + PhenylhydrazineEtOH / H₂O (1:1)100 : 075[3]
β-enamino diketone + PhenylhydrazineAcetonitrile (MeCN)11 : 8979[3]
Problem 2: The reaction has a low yield or does not go to completion.
  • Primary Causes: Impure reagents, inappropriate reaction temperature or time, or steric hindrance.

  • Solutions:

    • Verify Reagent Purity: Ensure that the hydrazine and 1,3-dicarbonyl compounds are pure. Hydrazine, in particular, can degrade over time.

    • Optimize Reaction Conditions: Systematically vary the temperature and reaction time, monitoring progress by TLC or LC-MS to find the optimal conditions.[4] Some reactions benefit from heating[10][11], while others proceed well at room temperature.[2]

    • Consider a Catalyst: If uncatalyzed, investigate the use of a suitable acid, base, or metal catalyst to improve the reaction rate.[2][7]

G outcome Reaction Outcome solvent Solvent ratio Regioisomer Ratio solvent->ratio temp Temperature yield Yield / Conversion temp->yield reagents Reagent Purity reagents->yield purity Purity reagents->purity catalyst Catalyst catalyst->ratio catalyst->yield ratio->outcome yield->outcome purity->outcome

Key factors influencing pyrazole synthesis outcomes.

Experimental Protocols

Protocol 1: Regioselective Synthesis Using a Fluorinated Alcohol Solvent

This protocol is adapted from methodologies that use fluorinated alcohols to enhance regioselectivity.[4]

  • Objective: To synthesize a single regioisomer of a trimethylated pyrazole from an unsymmetrical 1,3-diketone.

  • Materials:

    • Unsymmetrical 1,3-diketone (1.0 eq)

    • Methylhydrazine (1.1 eq)

    • 2,2,2-Trifluoroethanol (TFE)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar and condenser, dissolve the 1,3-diketone in TFE (approx. 0.2 M concentration).

    • Add methylhydrazine dropwise to the solution at room temperature.

    • Heat the reaction mixture to reflux. Monitor the progress by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Remove the TFE under reduced pressure using a rotary evaporator.

    • Perform an aqueous work-up by diluting the residue with ethyl acetate and washing sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

    • Purify the product via column chromatography if necessary.

G p1 p2 p1->p2 p3 p2->p3 Path A p4 p2->p4 Path B isomerA Regioisomer A p3->isomerA isomerB Regioisomer B p4->isomerB diketone Unsymmetrical 1,3-Diketone diketone->p1 hydrazine + Methylhydrazine

Reaction of an unsymmetrical diketone leading to two regioisomers.
Protocol 2: Purification by Column Chromatography

  • Objective: To separate regioisomers or remove impurities from a crude trimethylated pyrazole product.

  • Materials:

    • Crude pyrazole mixture

    • Silica gel (230-400 mesh)

    • Solvent system (e.g., Hexanes/Ethyl Acetate gradient)

    • TLC plates, chambers, and UV lamp

  • Procedure:

    • Develop a Solvent System: Use TLC to find a solvent system that provides good separation (ΔRf > 0.2) between the desired product and impurities/isomers. Start with a low polarity mixture (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity.

    • Prepare the Column: Pack a glass column with a slurry of silica gel in the initial, low-polarity solvent.

    • Load the Sample: Dissolve the crude product in a minimum amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

    • Elute the Column: Begin eluting with the low-polarity solvent, collecting fractions. Gradually increase the polarity of the eluent as the column runs.

    • Monitor Fractions: Spot collected fractions onto TLC plates to track the elution of different compounds.

    • Combine and Concentrate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to obtain the purified trimethylated pyrazole.

References

Technical Support Center: Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate Production

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals involved in the scale-up synthesis of Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and industrially relevant method is a variation of the Knorr pyrazole synthesis.[1][2][3][4] This process involves the cyclocondensation reaction of a 1,3-dicarbonyl compound with a substituted hydrazine. For the target molecule, this typically means reacting Ethyl 2-acetylacetoacetate with Methylhydrazine in a suitable solvent, often with acid catalysis.[5]

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The main safety issues revolve around the use of methylhydrazine and the exothermic nature of the reaction.

  • Methylhydrazine Toxicity: Methylhydrazine is toxic and a suspected carcinogen. Exposure must be minimized through the use of closed systems, appropriate personal protective equipment (PPE), and adequate ventilation.

  • Thermal Runaway: The condensation reaction is highly exothermic.[6] Without proper thermal management, a thermal runaway can occur, leading to a rapid increase in temperature and pressure, potentially causing reactor failure.

  • Flammability: Many organic solvents used in the synthesis are flammable. Hydrazine derivatives themselves can also be flammable.[6]

Q3: How can the exothermic reaction be safely managed during scale-up?

A3: Managing the exotherm is critical for a safe and successful scale-up. Key strategies include:

  • Controlled Addition: Add the methylhydrazine solution dropwise or at a slow, controlled rate to the reactor containing the dicarbonyl compound.

  • Efficient Cooling: Ensure the reactor is equipped with a high-capacity cooling jacket and that the cooling system is activated before starting the addition.

  • Sufficient Dilution: Using an adequate amount of a suitable solvent helps to absorb and dissipate the heat generated during the reaction.[6]

  • Real-time Monitoring: Use temperature probes to monitor the internal reaction temperature continuously. An automated system can stop the reagent addition if the temperature exceeds a predefined safety limit.

Q4: What are the common impurities, and how can they be minimized?

A4: Common impurities include regioisomers, unreacted starting materials, and byproducts from side reactions.

  • Regioisomers: The reaction of an unsymmetrical dicarbonyl with methylhydrazine can potentially form an unwanted regioisomer. Controlling the reaction temperature and pH can improve selectivity. Lowering the reaction temperature often enhances regioselectivity.[6]

  • Starting Materials: Incomplete reactions can leave starting materials in the crude product. Ensure efficient mixing and adequate reaction time.[7]

  • Side Products: Overheating can lead to degradation and the formation of colored impurities. Strict temperature control is essential.

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Low Product Yield 1. Incomplete reaction.- Increase reaction time or moderately increase temperature after the initial exotherm subsides.- Ensure efficient agitation to improve mass transfer.[7]- Verify the quality and purity of starting materials.
2. Formation of byproducts or regioisomers.[6]- Optimize reaction temperature; lower temperatures often favor the desired isomer.- Screen different solvents and acid catalysts to improve selectivity.
3. Product loss during workup/purification.- Optimize solvent choice for extraction and recrystallization to minimize solubility of the product in the mother liquor.
Poor Product Purity / Off-Color Product 1. Reaction temperature was too high, causing degradation.- Improve thermal management with better cooling and a slower addition rate of methylhydrazine.- Purify the final product under an inert atmosphere if it is sensitive to oxidation.
2. Inefficient mixing leading to localized "hot spots".- Increase the agitation speed or use a reactor with better baffle design for more efficient mixing.
3. Contaminated starting materials.- Re-purify starting materials before use. Check for water content, as it can affect the reaction.
Exothermic Runaway / Loss of Control 1. Poor heat dissipation at a larger scale.[7]- Immediate Action: Stop reagent addition, apply maximum cooling, and if necessary, prepare to quench the reaction with a pre-determined quenching agent.
2. Reagent addition rate is too fast.- For future runs, reduce the addition rate, increase the solvent volume, and verify that the cooling system is adequate for the scale.[6]
Difficult Product Isolation / Oiling Out 1. Improper solvent for crystallization.- Screen a variety of anti-solvents or solvent mixtures for crystallization.- Ensure the crude product is sufficiently pure before attempting crystallization.
2. Cooling rate is too fast.- Implement a controlled, gradual cooling profile to promote the formation of well-defined crystals. Seeding the solution may also be beneficial.

Experimental Protocol: Knorr Synthesis (Scale-Up Example)

This protocol describes a representative method for the synthesis of this compound.

Reagents:

  • Ethyl 2-acetylacetoacetate (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • Ethanol (5-10 volumes)

  • Acetic Acid (catalytic, ~0.05 eq)

Procedure:

  • Reactor Setup: Charge a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet with Ethyl 2-acetylacetoacetate and ethanol.

  • Inert Atmosphere: Purge the reactor with nitrogen for 15-20 minutes.

  • Initial Cooling: Begin cooling the reactor jacket to 0-5 °C.

  • Catalyst Addition: Add the catalytic amount of glacial acetic acid to the stirred solution.

  • Reagent Preparation: In a separate addition funnel, prepare a solution of methylhydrazine in ethanol.

  • Controlled Addition: Once the reactor contents are at the target temperature (0-5 °C), begin the slow, dropwise addition of the methylhydrazine solution. Monitor the internal temperature closely. The addition rate should be controlled to maintain the internal temperature below 15 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12-18 hours. The reaction progress can be monitored by TLC or HPLC.

  • Solvent Removal: Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Workup: Dilute the residue with ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to afford the pure this compound.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification charge_reactor 1. Charge Reactor (Dicarbonyl, Solvent) cool 3. Cool to 0-5 °C charge_reactor->cool prep_hydrazine 2. Prepare Hydrazine Solution add_hydrazine 4. Controlled Addition (Maintain T < 15 °C) prep_hydrazine->add_hydrazine cool->add_hydrazine react 5. Stir at RT (12-18h) add_hydrazine->react concentrate 6. Concentrate react->concentrate extract 7. Extraction & Wash concentrate->extract isolate 8. Isolate Crude extract->isolate purify 9. Recrystallize isolate->purify final_product Pure Product purify->final_product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic: Low Yield

G start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes increase_time Increase Time / Temp incomplete->increase_time check_purity Check Reagent Purity incomplete->check_purity check_workup Review Workup / Isolation Procedure complete->check_workup loss_detected Product Loss Detected check_workup->loss_detected Yes no_loss No Obvious Loss check_workup->no_loss No optimize_solvents Optimize Crystallization / Extraction Solvents loss_detected->optimize_solvents check_side_products Analyze for Side Products (NMR/LC-MS) no_loss->check_side_products

Caption: Decision tree for troubleshooting low product yield in pyrazole synthesis.

References

analytical methods for detecting impurities in ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical methods used in the detection of impurities in ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for impurity profiling of this compound?

A1: The most common analytical techniques for impurity profiling of this compound are High-Performance Liquid Chromatography (HPLC), often coupled with UV detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS).[1] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for the structural elucidation of unknown impurities.

Q2: What are the potential impurities I should be looking for in my sample?

A2: Potential impurities can originate from the synthesis process or degradation of the final product.

  • Synthesis-Related Impurities: The synthesis of this compound typically involves the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound.[2] This can lead to the formation of regioisomers, where the substituents on the pyrazole ring are in different positions. Unreacted starting materials and by-products from side reactions are also common impurities.

  • Degradation Products: Degradation can occur under various stress conditions such as hydrolysis (acidic or basic), oxidation, and photolysis.[1] For this compound, hydrolysis of the ethyl ester group to the corresponding carboxylic acid is a potential degradation pathway.

Q3: How can I identify an unknown peak in my chromatogram?

A3: Identifying an unknown peak requires a combination of techniques. Mass spectrometry (GC-MS or LC-MS) can provide the molecular weight and fragmentation pattern of the impurity, which helps in proposing a structure.[3] NMR spectroscopy, particularly 2D NMR techniques, can provide detailed structural information to confirm the identity of the impurity. Comparing the retention time and spectral data of the unknown peak with those of synthesized or purchased reference standards is the definitive method for identification.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

HPLC Troubleshooting
Problem Possible Cause Solution
Peak Tailing - Interaction of basic pyrazole nitrogen with acidic silanols on the column. - Mobile phase pH is close to the pKa of the analyte. - Column overload.- Use a column with high-purity silica or an end-capped column. - Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For basic compounds like pyrazoles, a lower pH can improve peak shape.[4] - Add a basic modifier like triethylamine (TEA) to the mobile phase to mask silanol interactions.[5] - Reduce the sample concentration or injection volume.[4]
Poor Resolution - Inappropriate mobile phase composition. - Unsuitable column. - Gradient slope is too steep.- Optimize the mobile phase composition by varying the organic solvent ratio. - Try a different column with a different stationary phase or particle size. - Adjust the gradient profile to have a shallower slope for better separation.
Ghost Peaks - Contamination in the mobile phase or injector. - Carryover from a previous injection. - Elution of strongly retained compounds from a previous run.- Use high-purity solvents and freshly prepared mobile phase. - Implement a thorough needle wash program in the autosampler. - Include a column wash step at the end of each run to elute any strongly retained compounds.[6]
Retention Time Drift - Inadequate column equilibration. - Changes in mobile phase composition. - Temperature fluctuations.- Ensure the column is fully equilibrated with the mobile phase before starting the analysis. - Prepare fresh mobile phase and ensure proper mixing if using a gradient. - Use a column oven to maintain a constant temperature.[7]
GC-MS Troubleshooting
Problem Possible Cause Solution
Poor Peak Shape (Tailing) - Active sites in the injector liner or column. - Analyte degradation at high temperatures.- Use a deactivated injector liner and a high-quality, low-bleed GC column. - Optimize the injector and oven temperature programs to minimize thermal degradation.
Low Sensitivity - Inefficient ionization. - Adsorption of the analyte in the system.- Clean the ion source of the mass spectrometer. - Check for and eliminate any active sites in the GC system.
Mass Spectrum Inconsistencies - Ion source contamination. - Incorrect tuning of the mass spectrometer.- Clean the ion source. - Perform a thorough tuning of the mass spectrometer according to the manufacturer's recommendations.

Experimental Protocols

HPLC-UV Method for Impurity Profiling

This method is a general starting point and may require optimization for specific impurity profiles.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% trifluoroacetic acid in water) and Mobile Phase B (e.g., acetonitrile).

    • Gradient Program: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time to achieve separation of impurities.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: UV detection at a wavelength where the main compound and impurities have significant absorbance (e.g., determined by a UV scan).

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.

GC-MS Method for Volatile Impurities and Structural Elucidation
  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature and ramp up to a higher temperature to elute all components.

    • Injector Temperature: 250 °C

    • Injection Mode: Split or splitless, depending on the concentration of the analytes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range that covers the expected molecular weights of the main compound and potential impurities (e.g., m/z 50-400).

    • Ion Source Temperature: 230 °C

NMR Spectroscopy for Structural Identification
  • Sample Preparation: Dissolve a sufficient amount of the isolated impurity in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Experiments: Acquire ¹H NMR, ¹³C NMR, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) to elucidate the structure of the impurity.

Quantitative Data Summary

The following tables summarize typical analytical data for this compound. This data can be used as a reference for peak identification and method development.

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ in ppm)

Assignment ¹H NMR ¹³C NMR
N-CH₃3.7 - 3.9 (s)35 - 37
C3-CH₃2.3 - 2.5 (s)13 - 15
C5-CH₃2.2 - 2.4 (s)11 - 13
O-CH₂-CH₃4.2 - 4.4 (q)60 - 62
O-CH₂-CH₃1.3 - 1.5 (t)14 - 16
C3-148 - 152
C4-108 - 112
C5-138 - 142
C=O-163 - 167

Note: Chemical shifts can vary depending on the solvent and other experimental conditions.

Table 2: GC-MS Fragmentation Data

Fragment m/z Description
[M]⁺196Molecular Ion
[M - CH₃]⁺181Loss of a methyl group
[M - C₂H₅O]⁺151Loss of the ethoxy group
[M - COOC₂H₅]⁺123Loss of the ethyl carboxylate group

Visualizations

Experimental_Workflow cluster_sample Sample Analysis cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_data Data Interpretation Sample This compound Sample SamplePrep Sample Preparation (Dissolution & Dilution) Sample->SamplePrep HPLC HPLC-UV System SamplePrep->HPLC GCMS GC-MS System SamplePrep->GCMS Chromatogram Chromatogram Acquisition HPLC->Chromatogram Identify Peak Identification Chromatogram->Identify MassSpectra Mass Spectra Acquisition GCMS->MassSpectra MassSpectra->Identify Quantify Impurity Quantification Identify->Quantify Report Report Quantify->Report Final Report

Caption: Workflow for impurity analysis.

Troubleshooting_Logic Problem Analytical Problem Encountered Identify Identify Symptoms (e.g., Peak Tailing, Ghost Peaks) Problem->Identify Isolate Isolate the Source (System, Method, Sample) Identify->Isolate Consult Consult Troubleshooting Guide Isolate->Consult Implement Implement Corrective Actions Consult->Implement Verify Verify Resolution Implement->Verify

Caption: Troubleshooting decision pathway.

References

reproducibility issues in the synthesis of substituted pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common reproducibility issues encountered during experimental work.

Troubleshooting Guide

This guide addresses specific problems you may face during the synthesis of substituted pyrazoles, offering potential causes and solutions in a direct question-and-answer format.

Q1: My pyrazole synthesis is resulting in a very low yield or failing completely. What are the common causes and how can I troubleshoot this?

A1: Low or no yield is a frequent issue in pyrazole synthesis and can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Purity of Starting Materials: Impurities in your 1,3-dicarbonyl compound or hydrazine derivative can lead to side reactions, significantly lowering the yield of your desired product and complicating purification.[1] Hydrazine derivatives, in particular, can degrade over time.

    • Solution: Ensure the purity of your starting materials using techniques like NMR or LC-MS. It is often recommended to use a freshly opened or purified hydrazine reagent.[1]

  • Reaction Conditions: The reaction conditions, including temperature, solvent, and catalyst, play a critical role.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1][2] For many condensation reactions, heating is necessary; consider refluxing the reaction mixture or using microwave-assisted synthesis to potentially improve yields and reduce reaction times.[2] The choice of an acid or base catalyst is also critical and may require optimization.[2][3]

  • Stoichiometry: Incorrect stoichiometry of reactants can lead to incomplete conversion.

    • Solution: In some cases, using a slight excess (1.0-1.2 equivalents) of the hydrazine reagent can help drive the reaction to completion.[1]

  • Side Reactions: The formation of byproducts can significantly reduce the yield.

    • Solution: Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization.[1] Adjusting reaction conditions like solvent and pH can help minimize these.

Q2: I am observing the formation of two or more regioisomers in my reaction. How can I improve the regioselectivity?

A2: The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to a mixture of products.[1]

  • Solvent Selection: The choice of solvent can significantly influence regioselectivity.

    • Solution: Aprotic dipolar solvents like DMF or NMP have been shown to provide better regioselectivity compared to polar protic solvents like ethanol, particularly when using aryl hydrazine hydrochlorides.[1]

  • pH Control: The pH of the reaction medium is a crucial factor.

    • Solution: Experiment with adjusting the pH. Acidic conditions might favor the formation of one isomer, while basic conditions could favor the other.[1]

  • Steric Hindrance: The steric bulk of substituents on both the dicarbonyl compound and the hydrazine can direct the reaction towards a single regioisomer.[1]

    • Solution: If possible, choose starting materials with appropriate steric hindrance to favor the formation of the desired isomer.

Q3: The reaction mixture has turned a dark color, and I'm having trouble purifying the product. What causes this and what can be done?

A3: Discoloration of the reaction mixture is a frequent observation, especially in Knorr pyrazole synthesis when using hydrazine salts like phenylhydrazine hydrochloride. This is often due to the formation of colored impurities from the hydrazine starting material.[1]

  • Acid-Promoted Byproducts: The reaction mixture can become acidic, which may promote the formation of colored byproducts.[1]

    • Solution: Adding a mild base can help neutralize the acid and lead to a cleaner reaction profile.[1]

  • Oxidation: Hydrazines can be susceptible to oxidation, leading to colored impurities.[1]

    • Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions.

  • Purification Strategies:

    • Solution: Washing the crude product with a non-polar solvent like hexane can help remove some of the colored impurities.[4] Recrystallization and column chromatography are also effective purification methods.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing substituted pyrazoles?

A1: The Knorr pyrazole synthesis is one of the most common and established methods. It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5]

Q2: How can I monitor the progress of my pyrazole synthesis reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring.[2]

Q3: Are there any green or more environmentally friendly methods for pyrazole synthesis?

A3: Yes, researchers have been developing more eco-friendly procedures. These include using water as a solvent, employing catalysts like nano-ZnO, and utilizing microwave or ultrasonic irradiation to reduce reaction times and energy consumption.[3][6]

Data Presentation

Table 1: Effect of Reaction Conditions on Pyrazole Synthesis Yield

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1Acetic AcidEthanolReflux475[2]
2NoneDMF851.538[7][8]
3Nano-ZnOEthanolReflux292[3]
4LiClO4MethanolRoom Temp185[3]
5Sc(OTf)3Solvent-free (MW)1000.190[9]

Yields are representative and can vary based on specific substrates.

Experimental Protocols

Detailed Methodology for Knorr Pyrazole Synthesis

This protocol describes a general procedure for the synthesis of a substituted pyrazole via the Knorr synthesis.

Materials:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone) (1.0 mmol)

  • Hydrazine derivative (e.g., phenylhydrazine) (1.0-1.2 mmol)

  • Solvent (e.g., ethanol or acetic acid)

  • Catalyst (optional, e.g., a few drops of concentrated HCl)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the 1,3-dicarbonyl compound (1.0 mmol) and the chosen solvent (e.g., 10 mL of ethanol).

  • Begin stirring the solution at room temperature.

  • Slowly add the hydrazine derivative (1.0-1.2 mmol) to the flask. If using a hydrazine salt (e.g., phenylhydrazine hydrochloride), a neutralizing agent may be required.

  • If a catalyst is used, add it to the reaction mixture at this stage.

  • Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath.

  • Monitor the reaction progress by TLC until the starting materials are consumed (typically 1-4 hours).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration. If not, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow cluster_start Problem Identification cluster_analysis Initial Checks cluster_optimization Reaction Optimization cluster_purification Product Analysis cluster_solution Resolution Start Low Yield or Reaction Failure Purity Check Starting Material Purity Start->Purity Impure Materials? Stoichiometry Verify Stoichiometry Purity->Stoichiometry Pure Conditions Optimize Reaction Conditions (Temp, Time, Solvent) Stoichiometry->Conditions Correct Catalyst Evaluate Catalyst (Type and Amount) Conditions->Catalyst Purification Analyze Purification and Side Products Catalyst->Purification End Improved Yield Purification->End

Caption: Troubleshooting workflow for low reaction yield.

Knorr_Synthesis_Pathway cluster_reaction Reaction Steps Dicarbonyl 1,3-Dicarbonyl Compound Condensation Nucleophilic Attack & Condensation Dicarbonyl->Condensation Hydrazine Hydrazine Derivative Hydrazine->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Dehydration Dehydration & Aromatization Cyclization->Dehydration Product Substituted Pyrazole Dehydration->Product

Caption: General mechanism of the Knorr pyrazole synthesis.

References

Validation & Comparative

A Comparative Guide to Pyrazole Derivatives: Profiling Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate Against Established Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative overview of ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate and two prominent pyrazole-containing drugs, Celecoxib and Phenylbutazone. While specific experimental data for this compound is limited in publicly accessible literature, its structural features suggest potential for biological activity. This guide will leverage a comparison with the well-characterized derivatives to highlight key structure-activity relationships and experimental methodologies relevant to the field.

Introduction to this compound

This compound is a substituted pyrazole derivative with a molecular formula of C₉H₁₄N₂O₂.[1] The pyrazole core is a known pharmacophore associated with a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[1] The presence of methyl and ethyl carboxylate substitutions on the pyrazole ring of this particular molecule influences its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can modulate its biological activity. Preliminary research suggests that compounds with similar structures may exhibit antimicrobial and anti-inflammatory effects.[1]

Comparative Analysis with Established Pyrazole Derivatives

To understand the potential of this compound, a comparison with the widely-used anti-inflammatory drugs Celecoxib and Phenylbutazone is instructive.

FeatureThis compoundCelecoxibPhenylbutazone
Core Structure PyrazolePyrazolePyrazolidine-3,5-dione
Key Substituents Three methyl groups, one ethyl carboxylate groupTrifluoromethyl group, p-sulfamoylphenyl group, p-tolyl groupTwo phenyl groups, one butyl group
Primary Mechanism of Action Unknown (Predicted anti-inflammatory/antimicrobial)Selective COX-2 inhibitorNon-selective COX-1/COX-2 inhibitor[2]
Therapeutic Use InvestigationalTreatment of arthritis and acute pain[3]Primarily veterinary anti-inflammatory[2]
Performance Data of Comparator Pyrazole Derivatives

Quantitative data for Celecoxib and Phenylbutazone's anti-inflammatory activity is well-documented. The primary measure of their efficacy is the half-maximal inhibitory concentration (IC50) against cyclooxygenase (COX) enzymes.

CompoundTargetIC50Species
CelecoxibCOX-130 µMOvine
COX-250 nMHuman
PhenylbutazoneCOX-1:COX-2 Ratio~1Equine

Note: Lower IC50 values indicate greater potency.

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of these compounds.

Synthesis of Pyrazole Derivatives

General Synthesis of 1,3,5-Trisubstituted Pyrazoles:

A common method for synthesizing 1,3,5-trisubstituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. The specific starting materials determine the final substituents on the pyrazole ring.

Synthesis of Celecoxib:

A widely used laboratory-scale synthesis involves the condensation of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione with 4-sulfamoylphenylhydrazine.[3]

  • Reaction: A solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione and 4-sulfamoylphenylhydrazine hydrochloride in ethanol is refluxed.

  • Work-up: The reaction mixture is cooled, and the solvent is removed. The residue is then dissolved in an organic solvent and washed with a sodium bicarbonate solution and brine.

  • Purification: The crude product is purified by recrystallization to yield pure Celecoxib.[3]

Synthesis of Phenylbutazone:

The classical synthesis of Phenylbutazone involves the condensation of diethyl n-butylmalonate with hydrazobenzene.[2]

  • Reaction: Diethyl n-butylmalonate is reacted with hydrazobenzene in the presence of a base like sodium ethoxide in an anhydrous solvent such as toluene. The mixture is heated under reflux.

  • Work-up: After cooling, the mixture is acidified with a dilute acid to precipitate the crude Phenylbutazone.

  • Purification: The precipitate is filtered, washed, and recrystallized from a suitable solvent system like ethanol/water.[2]

In Vitro COX Inhibition Assay

The anti-inflammatory activity of pyrazole derivatives is typically assessed by their ability to inhibit COX enzymes.

Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (e.g., Celecoxib, Phenylbutazone)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

  • Assay buffer

Procedure:

  • The COX-1 and COX-2 enzymes are pre-incubated with various concentrations of the test compound or a vehicle control.

  • The enzymatic reaction is initiated by the addition of arachidonic acid.

  • The reaction is allowed to proceed for a specific time at a controlled temperature and then terminated.

  • The amount of PGE2 produced is quantified using a competitive EIA kit.

  • The percentage of COX activity inhibition is calculated for each concentration of the test compound compared to the control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]

Visualizing the Concepts

To further clarify the relationships and processes discussed, the following diagrams are provided.

Synthesis_of_Celecoxib cluster_reactants Reactants cluster_process Process cluster_product Product reactant1 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione condensation Condensation (Reflux in Ethanol) reactant1->condensation reactant2 4-Sulfamoylphenylhydrazine reactant2->condensation product Celecoxib condensation->product

Caption: Synthetic pathway for Celecoxib.

COX_Inhibition_Pathway cluster_COX1 COX-1 Pathway (Constitutive) cluster_COX2 COX-2 Pathway (Inducible) Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_H Prostaglandins (Housekeeping) COX1->Prostaglandins_H Prostaglandins_I Prostaglandins (Inflammation) COX2->Prostaglandins_I Celecoxib Celecoxib (Selective Inhibitor) Celecoxib->COX2 Inhibits Phenylbutazone Phenylbutazone (Non-selective Inhibitor) Phenylbutazone->COX1 Inhibits Phenylbutazone->COX2 Inhibits

Caption: Mechanism of COX inhibition.

Experimental_Workflow_COX_Assay start Start pre_incubation Pre-incubate COX enzymes with test compound start->pre_incubation initiate_reaction Add Arachidonic Acid pre_incubation->initiate_reaction incubation Incubate at controlled temperature initiate_reaction->incubation terminate Terminate Reaction incubation->terminate quantify Quantify PGE2 production (EIA) terminate->quantify calculate Calculate % Inhibition quantify->calculate determine_ic50 Determine IC50 calculate->determine_ic50 end End determine_ic50->end

Caption: Workflow for in vitro COX inhibition assay.

Conclusion

While this compound remains a compound with underexplored biological potential, its pyrazole core structure suggests it may be a valuable scaffold for the development of new therapeutic agents. By comparing its structure to well-established drugs like Celecoxib and Phenylbutazone, and by understanding the experimental protocols used to characterize them, researchers can better design future studies to elucidate the specific activities of this and other novel pyrazole derivatives. The provided methodologies for synthesis and biological evaluation serve as a foundational guide for such investigations.

References

comparing the biological activity of ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate isomers

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative study on the biological activity of the specific isomers of ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate could not be located in the reviewed scientific literature. Research in this area has focused on a wide array of substituted pyrazole carboxylate derivatives, revealing a spectrum of biological activities. This guide synthesizes the available data on related compounds to provide a potential framework for the investigation of the target isomers.

The pyrazole nucleus is a well-established scaffold in medicinal chemistry, with derivatives exhibiting a range of pharmacological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects. The specific substitution pattern on the pyrazole ring and the position of the ethyl carboxylate group are known to significantly influence the biological activity of these compounds.

General Biological Activities of Substituted Ethyl Pyrazole Carboxylates

Based on studies of various substituted ethyl pyrazole-4-carboxylate and ethyl pyrazole-5-carboxylate derivatives, the following biological activities have been reported:

  • Antimicrobial Activity: A number of substituted ethyl pyrazole carboxylate derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains. For example, a series of novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates were assayed for their antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as several fungal organisms.[1] Similarly, novel ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate derivatives have shown antibacterial properties.

  • Anti-inflammatory Activity: Pyrazole derivatives are known to possess anti-inflammatory properties. Studies on novel ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives revealed significant anti-inflammatory activity in a carrageenan-induced rat paw edema model.[2] The anti-inflammatory potential of pyrazole derivatives is often linked to the inhibition of cyclooxygenase (COX) enzymes.[3][4][5][6][7]

  • Cytotoxic Activity: The anticancer potential of pyrazole derivatives has also been a subject of investigation. Various pyrazole derivatives have been evaluated for their cytotoxicity against different cancer cell lines.[8][9][10] For instance, pyrazole-based lamellarin O analogues, which include ethyl pyrazole-5-carboxylate structures, have been assessed for their in vitro cytotoxicity against human colorectal cancer cell lines.[11]

Comparative Data on Structurally Related Pyrazole Carboxylate Derivatives

While a direct comparison of the isomers of this compound is unavailable, the following table summarizes representative data from studies on other substituted ethyl pyrazole carboxylates to illustrate the types of biological activities and the range of potencies observed.

Compound ClassBiological ActivityModel/AssayResultsReference
Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylatesAntimicrobialAgar cup diffusion assaySome compounds showed significant zones of inhibition against various bacteria and fungi.[1][1]
Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivativesAnti-inflammatoryCarrageenan-induced rat paw edemaEthyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate and ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate exhibited significant anti-inflammatory activity.[2][2]
Novel ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate derivativesAntibacterialScreening against S. aureus, B. subtilis, E. coli, and P. aeruginosaSeveral compounds showed excellent antibacterial activity compared to the standard drug Ceftriaxone.
Pyrazole-based lamellarin O analogues (ethyl pyrazole-5-carboxylates)CytotoxicityIn vitro against human colorectal cancer cell lines (HCT116, HT29, SW480)The most active compounds inhibited cell proliferation in the low micromolar range.[11][11]

Experimental Protocols

Below is a representative experimental protocol for assessing the in vitro antimicrobial activity of pyrazole derivatives, based on methodologies described in the literature.[1]

In Vitro Antimicrobial Activity Screening (Agar Cup Diffusion Method)

  • Preparation of Media and Inoculum: Nutrient agar for bacteria and Sabouraud dextrose agar for fungi are prepared and sterilized. Standardized microbial inoculums (e.g., 0.5 McFarland standard) of the test organisms are prepared.

  • Plate Inoculation: The sterile agar medium is poured into sterile Petri dishes and allowed to solidify. The surface of the agar is then uniformly inoculated with the microbial suspension.

  • Preparation of Test and Control Solutions: The synthesized pyrazole compounds are dissolved in a suitable solvent (e.g., DMSO) to a specific concentration (e.g., 100 µg/mL). Standard antibiotic and antifungal agents are used as positive controls, and the solvent alone serves as a negative control.

  • Application to Plates: Wells or "cups" (e.g., 8 mm in diameter) are created in the agar using a sterile borer. A fixed volume of the test compound solution, positive control, and negative control are added to the respective wells.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 24-48 hours).

  • Measurement of Inhibition Zones: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters. The results are compared with those of the standard drugs.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel pyrazole derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR start Starting Materials synthesis Chemical Synthesis of Pyrazole Carboxylate Isomers start->synthesis purification Purification & Characterization (NMR, MS, etc.) synthesis->purification antimicrobial Antimicrobial Assays purification->antimicrobial anti_inflammatory Anti-inflammatory Assays cytotoxicity Cytotoxicity Assays data_analysis Data Collection & Analysis antimicrobial->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_id Lead Compound Identification sar->lead_id

References

A Comparative Analysis of the Antimicrobial Potential of Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate and Other Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including significant antimicrobial effects against various bacterial and fungal pathogens.[1][2] This guide provides a comparative overview of the antimicrobial activity of pyrazole derivatives, with a focus on contextualizing the potential of ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate within this class. While direct and extensive experimental data on the antimicrobial properties of this compound is limited in the reviewed literature, preliminary research suggests that compounds with similar structures may inhibit bacterial growth.[3] This guide will, therefore, compare the performance of various reported pyrazole derivatives against standard antibiotics, supported by available experimental data and detailed methodologies.

Comparative Antimicrobial Spectrum: Pyrazole Derivatives vs. Standard Antibiotics

The antimicrobial efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the substance required to prevent the visible growth of a microorganism.[1] Lower MIC values are indicative of greater potency. The following table summarizes the MIC values of several pyrazole derivatives against a panel of clinically relevant microorganisms, in comparison to standard antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Pyrazole Derivatives and Standard Antibiotics against Various Microorganisms

Compound/DrugOrganismGram StainMIC (µg/mL)Reference
Pyrazole Derivatives
Dihydrotriazine substituted pyrazoleStaphylococcus aureus (MRSA)Positive1[4]
Dihydrotriazine substituted pyrazoleEscherichia coliNegative1[4]
Aminoguanidine-derived 1,3-diphenyl pyrazoleStaphylococcus aureusPositive1-8[4]
Aminoguanidine-derived 1,3-diphenyl pyrazoleEscherichia coli 1924Negative1[4]
Pyrazole-triazole hybridGram-positive strainsPositive10-15[4]
Pyrazole-triazole hybridGram-negative strainsNegative10-15[4]
Thiazolo-pyrazole derivativeStaphylococcus aureus (MRSA)Positive4[4]
Pyrazole derivative 21cMulti-drug resistant strainsN/A0.25[5]
Pyrazole derivative 23hMulti-drug resistant strainsN/A0.25[5]
Standard Antibiotics
MoxifloxacinStaphylococcus aureus (MRSA)Positive1[4]
MoxifloxacinEscherichia coli 1924Negative2[4]
CiprofloxacinGram-positive strainsPositive2-6[4]
CiprofloxacinGram-negative strainsNegative2-6[4]
GatifloxacinMulti-drug resistant strainsN/A1[5]
AmpicillinBacillus subtilisPositive250[6]
ChloramphenicolAspergillus niger, B. subtilis, K. pneumoniaeN/AVaries[7]
ClotrimazoleAspergillus nigerFungusVaries[7]

Note: 'N/A' indicates that the specific Gram stain is not mentioned for the broad category of multi-drug resistant strains.

Experimental Protocols

The determination of antimicrobial activity, particularly the Minimum Inhibitory Concentration (MIC), is a critical step in the evaluation of new chemical entities. The broth microdilution method is a widely accepted and commonly used technique.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of dilutions of the test compound in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[1]

Detailed Steps:

  • Preparation of Test Compound Stock Solution: A stock solution of the pyrazole derivative is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Two-fold serial dilutions of the stock solution are prepared in a 96-well microtiter plate using a sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Controls: Positive (microorganism in broth without the test compound) and negative (broth only) controls are included. A standard antibiotic is also typically tested under the same conditions for comparison.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

  • MIC Determination: After incubation, the plate is visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the test compound that completely inhibits visible growth.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for the validation of antimicrobial activity using the broth microdilution method.

Antimicrobial_Activity_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis cluster_result Result Compound Test Compound Stock SerialDilution Serial Dilutions in Microtiter Plate Compound->SerialDilution Microorganism Microorganism Culture Inoculation Inoculation of Microorganism Microorganism->Inoculation SerialDilution->Inoculation Incubation Incubation Inoculation->Incubation MIC_Determination MIC Determination Incubation->MIC_Determination Result Antimicrobial Potency MIC_Determination->Result

References

Comparative Guide to the Structure-Activity Relationship of Ethyl Pyrazolecarboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of various ethyl pyrazolecarboxylate analogs, focusing on their anticancer and antimicrobial activities. The data presented is compiled from multiple studies to offer insights into how structural modifications on the pyrazole core influence biological potency. While a comprehensive SAR study on ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate itself is not extensively available in the reviewed literature, this guide focuses on structurally related analogs to provide valuable insights for drug design and development.

Anticancer Activity of Tri-Substituted Pyrazole Analogs

A study on tri-substituted pyrazole derivatives revealed their potential as anticancer agents against various human cancer cell lines. The core structure was modified at different positions to investigate the impact on cytotoxicity.[1]

Table 1: In Vitro Anticancer Activity of Tri-Substituted Pyrazole Derivatives (IC50 in µM) [1]

CompoundRHepG2 (Liver)MCF-7 (Breast)A549 (Lung)PC3 (Prostate)
Doxorubicin (Standard) -34.2420.855.9338.02
Analog 2 4-chlorophenyl9.13---
Analog 7 4-methoxyphenyl-16.526.529.13

Data extracted from a study on newly synthesized tri-substituted pyrazole derivatives.[1]

The data suggests that substitutions on the pyrazole ring significantly influence anticancer activity. For instance, compound 2 , with a 4-chlorophenyl substitution, showed high potency against the HepG2 cell line, being more effective than the standard drug doxorubicin in this specific assay.[1] Compound 7 , featuring a 4-methoxyphenyl group, demonstrated notable activity against MCF-7, A549, and PC3 cell lines.[1]

Anticancer Activity of Pyrazole-Based Lamellarin O Analogs

A series of ethyl and methyl 3,4-diaryl-1-(2-aryl-2-oxoethyl)-1H-pyrazole-5-carboxylates, which are analogs of the natural alkaloid lamellarin O, were synthesized and evaluated for their cytotoxicity against human colorectal cancer cell lines.[2]

Table 2: In Vitro Cytotoxicity of Pyrazole-Based Lamellarin O Analogs (GI50 in µM) [2]

CompoundR1R2R3HCT116HT29SW480
6m HFH1.4562.6881.441
6c HHH>20>20>20
6h OMeHH4.6328.3115.113
6j FHH3.8917.1124.354
6k HHF3.2116.5433.987
6n OMeFH1.8763.1231.987
6o FFH1.5672.9871.654
7c HFH (Methyl ester)2.1344.5672.345

Data from a study on pyrazole-based lamellarin O analogues.[2]

The results indicate that the presence and position of fluorine substituents have a significant impact on the cytotoxic activity of these analogs.[2] Compound 6m , with a fluorine at the R2 position, was the most potent against all three cell lines.[2] In general, compounds with fluorine substitutions demonstrated enhanced activity.[2] The replacement of the ethyl ester with a methyl ester in compound 7c resulted in a slight decrease in activity compared to its ethyl counterpart 6m .[2]

Antimicrobial Activity of Ethyl Pyrazolecarboxylate Analogs

A series of novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates were synthesized and evaluated for their antimicrobial properties.

Table 3: Minimum Inhibitory Concentration (MIC) of Ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates (µmol/mL) [3][4]

CompoundRE. coliP. aeruginosaS. aureusB. subtilisC. albicansC. parapsilosis
Ampicillin (Standard) -0.0330.067----
Fluconazole (Standard) ------0.020
16 4-bromo-2-chlorophenyl>0.25>0.25>0.25>0.25>0.250.015
21 2,5-dimethylthiophen-3-yl0.0380.067>0.25>0.25>0.25>0.25

Data from a study on novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as antimicrobial agents.[3][4]

The antimicrobial screening revealed that specific substitutions on the pyrazole ring are crucial for activity. Compound 21 , with a 2,5-dimethylthiophen-3-yl group at the 5-position, showed antibacterial activity against E. coli and P. aeruginosa comparable to the standard drug ampicillin.[3][4] Compound 16 , bearing a 4-bromo-2-chlorophenyl substituent, was found to be more potent than fluconazole against C. parapsilosis.[3][4]

Experimental Protocols

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., HepG2, MCF-7, A549, PC3)

  • Culture medium (e.g., DMEM or RPMI 1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Recombinant kinase enzyme

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds.

  • Add the test compound, a positive control inhibitor, and a negative control (DMSO) to the wells of a 384-well plate.

  • Add the kinase enzyme solution to all wells.

  • Incubate at room temperature to allow for compound-enzyme interaction.

  • Initiate the kinase reaction by adding a mixture of ATP and the specific substrate.

  • Incubate for a defined period at a controlled temperature.

  • Stop the reaction and detect the amount of ADP produced using a detection reagent.

  • Measure the luminescence, which is inversely proportional to kinase inhibition.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Visualizations

Below are diagrams illustrating a key signaling pathway often targeted by anticancer pyrazole derivatives and a general experimental workflow for evaluating such compounds.

PI3K_Akt_Signaling_Pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Activation) mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: PI3K/Akt Signaling Pathway often implicated in cancer.

Experimental_Workflow Experimental Workflow for Compound Evaluation cluster_synthesis Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis Compound_Synthesis Synthesize Analogs Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Compound_Synthesis->Cytotoxicity_Assay Kinase_Assay Kinase Inhibition Assay Compound_Synthesis->Kinase_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cytotoxicity_Assay->SAR_Analysis Kinase_Assay->SAR_Analysis

Caption: General workflow for synthesis and evaluation of analogs.

References

Assessing the Efficacy of Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate Against Standard Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the antibacterial efficacy of ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate is not available in publicly accessible literature. This guide presents a hypothetical comparison based on the known antimicrobial properties of the broader pyrazole class of compounds. The data presented for this compound is for illustrative purposes to provide a framework for evaluation.

Introduction

The increasing prevalence of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents. Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial properties. This guide provides a comparative assessment of the hypothetical efficacy of a specific pyrazole derivative, this compound, against standard antibiotics. The data is presented to aid researchers, scientists, and drug development professionals in understanding the potential of this class of compounds and the methodologies required for their evaluation.

Data Presentation: Comparative Antimicrobial Efficacy

The following table summarizes the hypothetical Minimum Inhibitory Concentration (MIC) values for this compound compared to established antibiotics against common Gram-positive and Gram-negative bacteria. MIC is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

CompoundTest OrganismMIC (µg/mL)
This compound Staphylococcus aureus (ATCC 29213)8 (Hypothetical)
Escherichia coli (ATCC 25922)16 (Hypothetical)
Ampicillin Staphylococcus aureus (ATCC 29213)0.25 - 1.0
Escherichia coli (ATCC 25922)2.0 - 8.0
Ciprofloxacin Staphylococcus aureus (ATCC 29213)0.25 - 1.0
Escherichia coli (ATCC 25922)0.008 - 0.03
Tetracycline Staphylococcus aureus (ATCC 29213)0.5 - 2.0
Escherichia coli (ATCC 25922)2.0 - 8.0

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol outlines the determination of the MIC of a test compound against a specific bacterial strain.

a. Preparation of Materials:

  • Test compound (this compound) and standard antibiotics.

  • Sterile 96-well microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

  • Spectrophotometer.

  • Incubator (35°C ± 2°C).

b. Inoculum Preparation:

  • Aseptically pick 3-5 isolated colonies of the test bacterium from an agar plate.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

c. Plate Setup and Serial Dilution:

  • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well of a row.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

  • This creates a range of decreasing concentrations of the test compound.

  • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

d. Inoculation and Incubation:

  • Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control).

  • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.

e. Interpretation of Results:

  • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Minimum Bactericidal Concentration (MBC) Assay

This protocol is performed after the MIC is determined to ascertain the concentration of the compound that kills the bacteria.

a. Subculturing:

  • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

  • Spot-plate the aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.

b. Incubation:

  • Incubate the MHA plate at 35°C ± 2°C for 18-24 hours.

c. Interpretation of Results:

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the agar).

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay prep_compound Prepare Compound Stock serial_dilution Serial Dilution in 96-Well Plate prep_compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Wells prep_inoculum->inoculation serial_dilution->inoculation incubation_mic Incubate (16-20h) inoculation->incubation_mic read_mic Read MIC (No Turbidity) incubation_mic->read_mic subculture Subculture from Clear Wells read_mic->subculture incubation_mbc Incubate Agar Plate (18-24h) subculture->incubation_mbc read_mbc Read MBC (No Growth) incubation_mbc->read_mbc

Caption: Workflow for Determining MIC and MBC.

Beta_Lactam_Pathway cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis (Cross-linking) PBP->CellWall Catalyzes Peptidoglycan Peptidoglycan Precursors Peptidoglycan->CellWall Lysis Cell Lysis CellWall->Lysis Inhibition leads to BetaLactam Beta-Lactam Antibiotic BetaLactam->PBP Binds to & Inhibits Fluoroquinolone_Pathway cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase & Topoisomerase IV DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Required for DNA_Damage DNA Strand Breaks DNA_Gyrase->DNA_Damage Inhibition causes Cell_Death Cell Death DNA_Damage->Cell_Death Fluoroquinolone Fluoroquinolone Antibiotic Fluoroquinolone->DNA_Gyrase Inhibits

Comparative Efficacy of Pyrazole Derivatives in Inflammation: An In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] A notable example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor widely used as a nonsteroidal anti-inflammatory drug (NSAID).[2] The anti-inflammatory effects of many pyrazole-containing compounds are attributed to their ability to inhibit the COX-2 enzyme, a key player in the inflammatory cascade. This guide presents a comparative analysis of the in vitro and in vivo anti-inflammatory efficacy of selected pyrazole derivatives against commonly used NSAIDs.

Quantitative Efficacy Data

The following tables summarize the in vitro COX-2 inhibitory activity and in vivo anti-inflammatory effects of various pyrazole derivatives compared to the standard drugs, Celecoxib and Diclofenac.

Table 1: In Vitro COX-1 and COX-2 Inhibition

Compound/DrugCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1/COX-2)
Pyrazole Derivative 2a-19.87-
Pyrazole Derivative 3b876.139.4322.21
Pyrazole Derivative 5b676.638.7317.47
Celecoxib 280040 - 91~30 - 70
Diclofenac 5005001

Data for pyrazole derivatives are sourced from a study on new benzenesulfonamide pyrazole derivatives.[3] Celecoxib and Diclofenac data are from various pharmacological profiles.[4][5]

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

Compound/DrugDose (mg/kg)Max. Inhibition of Edema (%)Time of Max. Inhibition (hours)
Pyrazole Derivative (General)1065 - 803
Celecoxib 0.81ED30-
Diclofenac 556.17 ± 3.892
Diclofenac 2071.82 ± 6.533

Data for the general pyrazole derivative is from a review on their anti-inflammatory efficacy.[6] Celecoxib data represents the dose for 30% efficacy (ED30).[4] Diclofenac data is from a comparative in vivo study.[7]

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the concentration of a compound required to inhibit 50% of the activity (IC50) of the COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds and reference drugs (e.g., Celecoxib, Diclofenac)

  • Reaction buffer (e.g., Tris-HCl)

  • Detection system to measure prostaglandin production (e.g., ELISA or LC-MS)

Procedure:

  • The test compound is pre-incubated with the COX-1 or COX-2 enzyme in the reaction buffer.

  • The enzymatic reaction is initiated by the addition of arachidonic acid.

  • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

  • The reaction is terminated, and the amount of prostaglandin E2 (PGE2) produced is quantified using a suitable detection method.

  • The percentage of inhibition is calculated by comparing the PGE2 levels in the presence and absence of the test compound.

  • IC50 values are determined by plotting the percentage of inhibition against a range of compound concentrations.[8]

In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard animal model used to evaluate the acute anti-inflammatory activity of a compound.

Animals:

  • Male Wistar rats or Swiss albino mice.[9][10]

Materials:

  • Carrageenan solution (1% in saline)

  • Test compounds and reference drugs (e.g., Diclofenac)

  • Plethysmometer or calipers to measure paw volume/thickness

Procedure:

  • Animals are fasted overnight before the experiment.

  • The initial volume or thickness of the right hind paw is measured.

  • The test compound or reference drug is administered orally or intraperitoneally.

  • After a specific period (e.g., 30-60 minutes), a sub-plantar injection of carrageenan is given into the right hind paw to induce inflammation.[11]

  • The paw volume or thickness is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[12]

  • The percentage of inhibition of edema is calculated for each group compared to the control group that received only the vehicle and carrageenan.[10]

Visualizations

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Assay invitro_start Compound Incubation with COX-1/COX-2 add_substrate Add Arachidonic Acid invitro_start->add_substrate measure_pge2 Quantify PGE2 Production add_substrate->measure_pge2 calc_ic50 Calculate IC50 measure_pge2->calc_ic50 invivo_start Administer Compound to Animal Model induce_edema Induce Paw Edema (Carrageenan Injection) invivo_start->induce_edema measure_paw Measure Paw Volume induce_edema->measure_paw calc_inhibition Calculate % Inhibition measure_paw->calc_inhibition

Caption: General experimental workflow for in vitro and in vivo anti-inflammatory assays.

Signaling Pathway

signaling_pathway inflammatory_stimuli Inflammatory Stimuli phospholipase Phospholipase A2 inflammatory_stimuli->phospholipase arachidonic_acid Arachidonic Acid phospholipase->arachidonic_acid cox2 COX-2 arachidonic_acid->cox2 pgg2_pgh2 PGG2/PGH2 cox2->pgg2_pgh2 prostaglandins Prostaglandins (e.g., PGE2) pgg2_pgh2->prostaglandins inflammation Inflammation (Pain, Swelling) prostaglandins->inflammation pyrazole Pyrazole Derivatives (e.g., Celecoxib) pyrazole->cox2 Inhibition

Caption: Simplified COX-2 signaling pathway in inflammation and the inhibitory action of pyrazole derivatives.

References

spectroscopic comparison of ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate with its precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic comparison of the versatile heterocyclic compound, ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate, with its readily available precursors, ethyl acetoacetate and methylhydrazine. Understanding the distinct spectral features of each compound is crucial for reaction monitoring, purity assessment, and structural confirmation in synthetic and medicinal chemistry applications. This document presents a detailed analysis of their respective Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and a visual representation of the synthetic pathway.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its precursors.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound 4.30-4.44Quartet2H-OCH₂CH₃
3.75Singlet3HN-CH₃
2.55Singlet3HC₅-CH₃
2.45Singlet3HC₃-CH₃
1.31-1.37Triplet3H-OCH₂CH₃
Ethyl Acetoacetate (Keto form) 4.19Quartet2H-OCH₂CH₃
3.44Singlet2H-COCH₂CO-
2.26Singlet3H-COCH₃
1.28Triplet3H-OCH₂CH₃
Ethyl Acetoacetate (Enol form) 12.05Singlet1H=C-OH
5.03Singlet1H=CH-
4.16Quartet2H-OCH₂CH₃
1.98Singlet3H=C-CH₃
1.26Triplet3H-OCH₂CH₃
Methylhydrazine 3.45Singlet2H-NH₂
2.44Singlet3HCH₃-NH-

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmAssignment
This compound 164.5C=O
148.0C₅
140.2C₃
110.5C₄
60.0-OCH₂CH₃
38.0N-CH₃
14.5-OCH₂CH₃
12.0C₅-CH₃
10.5C₃-CH₃
Ethyl Acetoacetate (Keto form) 201.0C=O (ketone)
167.5C=O (ester)
61.3-OCH₂
50.0-CH₂-
30.1-COCH₃
14.1-OCH₂CH₃
Ethyl Acetoacetate (Enol form) 173.0=C-O-
169.0C=O
90.0=CH-
59.5-OCH₂-
20.0=C-CH₃
14.3-OCH₂CH₃
Methylhydrazine 47.5CH₃

Table 3: IR Spectroscopic Data

CompoundFrequency (cm⁻¹)Assignment
This compound 1715-1720C=O stretch (ester)
2870-2980C-H stretch (methyl and methylene)
Ethyl Acetoacetate 1745C=O stretch (ester, keto form)
1720C=O stretch (ketone, keto form)
~1650C=O stretch (conjugated ester, enol form)
3400 (broad)O-H stretch (enol form)
Methylhydrazine 3350-3150N-H stretch
2970-2820C-H stretch
1600N-H bend

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
This compound 182153, 137, 110
Ethyl Acetoacetate 13088, 70, 43
Methylhydrazine 4645, 31, 29

Experimental Protocols

I. Synthesis of this compound

This protocol describes a standard procedure for the synthesis of the target compound via a Knorr-type pyrazole synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Reagent: To the stirred solution, add methylhydrazine (1 equivalent) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction Conditions: After the addition is complete, add a catalytic amount of a weak acid (e.g., acetic acid). Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

II. Spectroscopic Analysis

Standard protocols for acquiring the spectroscopic data are as follows:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: IR spectra are recorded on an FTIR spectrometer. Liquid samples are analyzed as a thin film between NaCl plates, and solid samples are analyzed as KBr pellets.

  • Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) mass spectrometer.

Synthetic Pathway Visualization

The following diagram illustrates the synthetic pathway for the formation of this compound from its precursors.

Synthesis_Pathway precursor1 Ethyl Acetoacetate intermediate Hydrazone Intermediate precursor1->intermediate precursor2 Methylhydrazine precursor2->intermediate product Ethyl 1,3,5-trimethyl-1H- pyrazole-4-carboxylate intermediate->product Cyclization & Aromatization reagents + Acetic Acid (cat.) Ethanol, Reflux

Caption: Synthesis of this compound.

A Comparative Guide to Validating the Purity of Synthesized Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous validation of the purity of synthesized active pharmaceutical ingredients (APIs) and novel chemical entities is a cornerstone of reliable and reproducible research in drug discovery and development. This guide provides an objective comparison of key analytical techniques for assessing the purity of ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate, a substituted pyrazole derivative with potential applications in medicinal chemistry. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Elemental Analysis are compared, with supporting experimental protocols and data to aid in the selection of the most appropriate validation strategy.

Comparison of Key Analytical Methods

The choice of analytical technique for purity determination is dictated by the nature of the target compound, the potential impurities, and the desired level of analytical rigor. A multi-pronged approach, employing orthogonal methods, is often the most robust strategy for comprehensive purity assessment.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative Nuclear Magnetic Resonance (qNMR) Elemental Analysis (EA)
Principle Differential partitioning of analytes between a stationary and a mobile phase.Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.The signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei.Combustion of the sample to convert elements into simple gases, which are then quantified.
Primary Use Quantification of non-volatile organic impurities, including starting materials, by-products, and degradants.Identification and quantification of volatile and semi-volatile impurities, particularly residual solvents.Absolute or relative quantification of the main compound and impurities against a certified internal standard.Determination of the mass fractions of carbon, hydrogen, nitrogen, and other elements to confirm empirical formula.
Typical Limit of Quantification (LOQ) ~0.05% for known impurities with a reference standard.ppm levels for residual solvents.~0.1% for impurities with distinct signals.Provides bulk elemental composition; not suitable for trace impurity detection.
Sample Requirements Milligram quantities, soluble in mobile phase.Microgram to milligram quantities, must be volatile or amenable to derivatization.Milligram quantities, soluble in deuterated solvent.Milligram quantities.
Advantages High resolution, high sensitivity, excellent quantitation for a wide range of organic compounds.High sensitivity and specificity for volatile compounds, excellent for identifying unknown volatile impurities.Provides structural information, can be a primary ratio method of measurement, does not require a reference standard of the analyte for purity determination.Simple, rapid, and cost-effective for confirming the elemental composition of the bulk material.
Limitations Not suitable for volatile compounds; requires reference standards for accurate quantification of impurities.Limited to thermally stable and volatile compounds; derivatization may be required for polar analytes.Lower sensitivity compared to chromatographic methods for trace impurities; spectral overlap can be a challenge.Does not provide information on the nature of organic impurities; assumes impurities have a different elemental composition.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and impurity profiles.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This method is designed for the separation and quantification of non-volatile organic impurities in this compound.

Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) %B
    0 20
    20 80
    25 80
    26 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve in 10 mL of a 1:1 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution. Further dilute as necessary for analysis.

Data Analysis: The percentage of each impurity can be calculated using the area normalization method, assuming a similar response factor for all components. For accurate quantification, calibration curves should be prepared using synthesized or isolated impurity reference standards.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

This protocol is suitable for the identification and quantification of residual solvents from the synthesis of this compound.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Headspace autosampler

GC Conditions:

  • Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min

  • Injector Temperature: 250 °C

  • Injection Mode: Split (split ratio 20:1)

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes

    • Ramp: 10 °C/min to 240 °C

    • Hold: 5 minutes at 240 °C

  • Detector (FID): 260 °C

Headspace Parameters:

  • Vial Equilibration Temperature: 80 °C

  • Vial Equilibration Time: 30 minutes

  • Loop Temperature: 90 °C

  • Transfer Line Temperature: 100 °C

Sample Preparation: Accurately weigh approximately 100 mg of the synthesized compound into a 10 mL headspace vial. Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide) and seal the vial.

Data Analysis: Identify residual solvents by comparing their retention times and mass spectra (if using MS) to those of known standards. Quantify the concentration of each solvent using an external or internal standard calibration method.

Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Assay

This method provides a direct measurement of the purity of this compound without the need for a reference standard of the analyte itself.

Instrumentation:

  • NMR spectrometer (≥400 MHz)

Reagents and Standards:

  • Deuterated solvent (e.g., Chloroform-d, DMSO-d6)

  • High-purity internal standard with a known purity (e.g., Maleic acid, Dimethyl sulfone)

Experimental Procedure:

  • Accurately weigh approximately 10-20 mg of the synthesized compound and a similar, accurately weighed amount of the internal standard into a vial.

  • Dissolve the mixture in a known volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure full signal recovery.

Data Analysis:

  • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Elemental Analysis for Empirical Formula Confirmation

This technique is used to determine the percentage of carbon, hydrogen, and nitrogen in the synthesized compound, which is then compared to the theoretical values for the expected molecular formula (C₉H₁₄N₂O₂).

Instrumentation:

  • CHNS/O Elemental Analyzer

Procedure:

  • Accurately weigh a small amount (typically 1-3 mg) of the dried sample into a tin or silver capsule.

  • The sample is combusted in a high-temperature furnace in the presence of oxygen.

  • The resulting gases (CO₂, H₂O, N₂) are separated by a chromatographic column and quantified by a thermal conductivity detector.

Acceptance Criteria: The experimentally determined mass percentages of C, H, and N should be within ±0.4% of the theoretical values calculated for this compound.[1]

Mandatory Visualizations

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_purity_assessment Purity Assessment cluster_data_analysis Data Analysis & Reporting Synthesized_Compound Synthesized Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate Initial_Characterization Initial Characterization (TLC, Melting Point) Synthesized_Compound->Initial_Characterization HPLC HPLC (Non-volatile impurities) Initial_Characterization->HPLC GCMS GC-MS (Residual Solvents) Initial_Characterization->GCMS qNMR qNMR (Absolute Purity) Initial_Characterization->qNMR EA Elemental Analysis (Empirical Formula) Initial_Characterization->EA Data_Integration Data Integration & Comparison HPLC->Data_Integration GCMS->Data_Integration qNMR->Data_Integration EA->Data_Integration Purity_Report Final Purity Report Data_Integration->Purity_Report

Caption: Workflow for the comprehensive purity validation of a synthesized compound.

Comparison with Alternative Pyrazole Carboxylates

The validation of purity is not only crucial for the target compound but also for its analogues and potential alternatives in a drug discovery program. Substituted pyrazole carboxylates are a well-established class of compounds with diverse biological activities, most notably as selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain.[2][3]

Two prominent examples of pyrazole-containing COX-2 inhibitors are Celecoxib and the withdrawn drug Rofecoxib. The analytical challenges encountered during the development of these drugs provide valuable insights into the potential impurities and validation strategies for novel pyrazole derivatives like this compound.

Compound Key Structural Feature Common Impurities Primary Analytical Challenges
This compound Trimethyl-substituted pyrazole ethyl esterUnreacted starting materials, regioisomers from incomplete methylation or alternative cyclization pathways, residual solvents.Distinguishing between closely related isomers, quantification of non-chromophoric starting materials.
Celecoxib Diaryl-substituted pyrazole with a sulfonamide groupProcess-related impurities, regioisomers (e.g., 1,3-diaryl vs. 1,5-diaryl pyrazoles), and degradation products.[4]Separation and identification of multiple regioisomers, ensuring the absence of potentially genotoxic starting materials.[4]
Rofecoxib (Withdrawn) Furanone ring with a methylsulfonylphenyl groupSynthesis byproducts and degradants.Not a pyrazole, but its history highlights the critical importance of thorough impurity profiling and long-term stability studies for all NSAIDs.

The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5] A common challenge in this synthesis is the potential for the formation of regioisomers, especially when using unsymmetrical dicarbonyls or substituted hydrazines.[5] For this compound, potential impurities could include isomers with different methylation patterns on the pyrazole ring or unreacted starting materials.

The analytical methods described in this guide are well-suited to address these challenges. HPLC is particularly effective for separating regioisomers, while GC-MS is essential for detecting and quantifying residual solvents used in the synthesis. qNMR provides an excellent orthogonal method for confirming the identity and purity of the main component, and elemental analysis serves as a fundamental check of the bulk composition.

By employing a combination of these techniques, researchers can confidently validate the purity of synthesized this compound and its analogues, ensuring the integrity of their scientific findings and the safety of potential drug candidates.

References

Comparative Analysis of the Potential Cross-Reactivity of Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate. Direct experimental data on the biological activity and cross-reactivity of this specific compound is limited in publicly available literature. Therefore, this analysis is based on the well-documented activities of structurally and functionally related pyrazole derivatives. The pyrazole scaffold is a common feature in many clinically significant drugs and research compounds, frequently targeting protein kinases and cyclooxygenase (COX) enzymes. This guide will compare the performance of representative pyrazole-based inhibitors against these common targets, providing insights into the potential biological profile of this compound.

Introduction to Pyrazole Derivatives in Drug Discovery

The pyrazole ring is a versatile heterocyclic scaffold that forms the core of numerous biologically active compounds.[1][2] Its unique chemical properties allow for diverse substitutions, leading to a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antiviral effects. Notably, many pyrazole-containing compounds function as inhibitors of key enzymes involved in cellular signaling and inflammation, such as protein kinases and cyclooxygenases. Given the structural similarities, it is plausible that this compound could exhibit activity against similar targets, and thus, understanding the cross-reactivity of related compounds is crucial for predicting its potential biological effects and off-target interactions.

Comparative Cross-Reactivity Data

To illustrate the potential cross-reactivity profile of a substituted pyrazole such as this compound, this section presents inhibitory activity data (IC50 values) of several well-characterized pyrazole-based inhibitors against a panel of protein kinases and COX enzymes. The selected alternatives include compounds targeting different kinase families and COX isoforms.

Kinase Inhibitor Cross-Reactivity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of various pyrazole-based kinase inhibitors against a selection of kinases. This data highlights the varying degrees of selectivity and potency that can be achieved with the pyrazole scaffold.

Compound/AlternativePrimary Target(s)VEGFR-2 (nM)CDK2 (nM)p38α MAPK (nM)JAK3 (nM)
Compound 3i (Pyrazole-hydrazone) VEGFR-28.93[3]---
Compound 3a (Pyrazole-hydrazone) VEGFR-238.28[3]---
Compound 9 (Fused Pyrazole) VEGFR-2/EGFR220[4]---
Roscovitine (Reference CDK inhibitor) CDK2-394[5]--
Compound 9 (Pyrazole derivative) CDK2-960[6]--
BIRB 796 (Doramapimod) p38 MAPK--38-
Tofacitinib JAKs---1.0[7]

Note: A lower IC50 value indicates higher potency. "-" indicates that data was not found or is not the primary target of the compound.

Cyclooxygenase (COX) Inhibitor Cross-Reactivity

The pyrazole ring is a key feature of the selective COX-2 inhibitor Celecoxib. The following table compares the inhibitory activity of Celecoxib and a related analog against COX-1 and COX-2, demonstrating the potential for selectivity within this target class.

Compound/AlternativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib 7.7[8]0.07[8]110
Celecoxib Analog (11b) >1007.5[9]>13.3

Note: The selectivity index is a ratio of IC50 values, with a higher number indicating greater selectivity for COX-2 over COX-1.

Signaling Pathways

The following diagrams illustrate the key signaling pathways potentially modulated by pyrazole-based inhibitors, based on the common targets identified.

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Angiogenesis Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation VEGF VEGF VEGF->VEGFR2

Caption: VEGFR-2 Signaling Pathway.[1][9][10][11][12]

p38_MAPK_Signaling Stress Stress Stimuli (UV, Cytokines) MKKK MAPKKK (e.g., TAK1, ASK1) Stress->MKKK MKK MKK3/6 MKKK->MKK p38 p38 MAPK MKK->p38 Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates Response Cellular Response (Inflammation, Apoptosis) Substrates->Response JAK_STAT_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerization Gene Gene Transcription STAT_dimer->Gene Cytokine Cytokine Cytokine->Receptor CDK2_Cell_Cycle G1 G1 Phase CyclinE Cyclin E G1->CyclinE Expression S S Phase G1_S_transition G1/S Transition pRb pRb G1_S_transition->pRb Phosphorylation CyclinE->G1_S_transition CDK2 CDK2 CDK2->G1_S_transition E2F E2F pRb->E2F Release E2F->S Activation of S-phase genes

References

Safety Operating Guide

ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the proper handling and disposal of chemical reagents like Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate is a critical component of ensuring a safe and compliant laboratory environment. Adherence to established protocols is essential to mitigate risks to personnel and the environment.

Immediate Safety and Handling

Before proceeding with disposal, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer for specific handling instructions. General safety precautions include working in a well-ventilated area, such as a fume hood, and utilizing appropriate personal protective equipment (PPE) to prevent skin and eye contact. In the event of a spill, dry clean-up procedures should be employed to avoid the generation of dust.[1]

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound.

EquipmentSpecificationsPurpose
Eye Protection Safety glasses with side-shields or gogglesProtects against splashes and dust
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact
Body Protection Laboratory coatProtects clothing and skin
Respiratory Protection Use in a well-ventilated area; respirator may be required for large quantities or spillsAvoids inhalation of dust or vapors

Step-by-Step Disposal Protocol

The disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local environmental regulations.

  • Waste Characterization: Determine if the waste is hazardous. Based on its chemical family (pyrazole derivative), it should be treated as chemical waste.

  • Container Labeling: Ensure the waste container is clearly and accurately labeled with the chemical name and associated hazards.

  • Segregation: Do not mix with other waste streams unless compatibility is confirmed. It should be stored in a designated, well-ventilated waste accumulation area.

  • Professional Disposal: Arrange for collection by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Empty Containers: "Empty" containers may retain chemical residue and should be disposed of in the same manner as the chemical waste itself.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Start: Have Ethyl 1,3,5-trimethyl-1H- pyrazole-4-carboxylate Waste B Consult Safety Data Sheet (SDS) A->B C Characterize Waste: Hazardous or Non-Hazardous? B->C D Assume Hazardous Chemical Waste C->D E Segregate and Store in a Labeled, Sealed Container D->E F Arrange for Licensed Hazardous Waste Disposal E->F G Document Waste Transfer F->G H End: Proper Disposal Complete G->H

Caption: Disposal workflow for this compound.

Waste Categorization

Proper categorization is crucial for compliant disposal.

Waste TypeDescriptionDisposal Container
Solid Waste Unused or expired solid this compound, or materials used for spill cleanup.Labeled, sealed, and chemically compatible container for solid hazardous waste.
Liquid Waste Solutions containing dissolved this compound.Labeled, sealed, and chemically compatible container for liquid hazardous waste.
Contaminated Labware Glassware, pipette tips, etc., that have come into direct contact with the chemical.Designated container for sharp or non-sharp contaminated labware.

Experimental Decontamination

For reusable lab equipment, a thorough decontamination process is necessary.

  • Initial Rinse: Rinse the equipment with a suitable organic solvent in which this compound is soluble (e.g., ethanol, as mentioned in synthesis procedures, or another solvent recommended in the SDS).[2] The rinsate should be collected as hazardous waste.

  • Secondary Wash: Wash the equipment with soap and water.

  • Final Rinse: Rinse with deionized water.

  • Drying: Allow the equipment to dry completely before reuse.

References

Personal protective equipment for handling ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical plans for handling ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate in a laboratory setting. The information is targeted towards researchers, scientists, and drug development professionals to ensure safe handling, storage, and disposal of this compound.

Chemical Profile:

IdentifierValue
Chemical Name This compound
CAS Number 56079-16-4
Molecular Formula C9H14N2O2
Molecular Weight 182.22

Hazard Identification and Personal Protective Equipment (PPE)

While specific hazard data for this compound is limited, a conservative approach treating it as potentially hazardous is recommended. The following PPE is mandatory to minimize exposure.

Recommended Personal Protective Equipment:

Protection TypeSpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects eyes from splashes and airborne particles.[1]
Hand Protection Chemically impermeable gloves (e.g., Nitrile)Prevents skin contact with the chemical.[2]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.[3]
Respiratory Protection Use in a well-ventilated area or with local exhaust ventilation. A NIOSH/MSHA approved respirator may be necessary if dust or aerosols are generated.[1][4]Minimizes inhalation of dust or vapors.[1][4]

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural steps is crucial for the safe handling of this compound.

Experimental Workflow:

  • Preparation:

    • Ensure a well-ventilated work area, preferably a chemical fume hood.[1]

    • Confirm that a safety shower and eye wash station are readily accessible.[1]

    • Don all required personal protective equipment as outlined in the table above.

  • Handling:

    • Avoid the formation of dust and aerosols.[2][4]

    • Avoid inhalation, ingestion, and contact with skin and eyes.[2][4]

    • Wash hands thoroughly after handling the compound.[5]

  • Storage:

    • Store in a tightly sealed, clearly labeled container.[4]

    • Keep in a cool, dry, and well-ventilated place.[4]

    • Store away from incompatible materials such as strong oxidizing agents.[4]

Accidental Release and First Aid Measures

Immediate and appropriate response to accidental exposure or release is critical.

Emergency Procedures:

SituationAction
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[2]
Eye Contact Rinse cautiously with pure water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[2]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]
Accidental Release Evacuate personnel to a safe area. Avoid dust formation and breathing vapors. Use personal protective equipment and ensure adequate ventilation. Collect the spillage for disposal and prevent it from entering drains.[2]

Disposal Plan

Proper disposal of chemical waste is essential for laboratory safety and environmental protection.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container.[3][6]

    • Contaminated Materials: Items such as weighing paper, gloves, and absorbent pads that are grossly contaminated should be placed in the same solid waste container.[3]

    • Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[6]

  • Waste Storage:

    • Store sealed waste containers in a designated, well-ventilated chemical waste storage area.[6]

    • Keep waste containers away from incompatible materials.

  • Professional Disposal:

    • Arrange for the pickup and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company.[3][6] High-temperature incineration is a common and recommended method for such compounds.[3]

Diagrams:

Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_storage 3. Storage prep_area Prepare Ventilated Area check_safety Check Safety Equipment prep_area->check_safety don_ppe Don PPE check_safety->don_ppe handle_chem Handle Chemical don_ppe->handle_chem avoid_dust Avoid Dust/Aerosols handle_chem->avoid_dust wash_hands Wash Hands After Use avoid_dust->wash_hands store_chem Store in Sealed Container wash_hands->store_chem cool_dry Keep in Cool, Dry Place store_chem->cool_dry Disposal_Workflow cluster_segregation 1. Waste Segregation cluster_storage 2. Waste Storage cluster_disposal 3. Professional Disposal seg_solid Segregate Solid Waste store_waste Store in Designated Area seg_solid->store_waste seg_liquid Segregate Liquid Waste seg_liquid->store_waste seg_contaminated Segregate Contaminated Materials seg_contaminated->store_waste contact_ehs Contact EHS/Licensed Contractor store_waste->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.